Werner syndrome RecQ helicase-IN-3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C31H30ClF3N8O5 |
|---|---|
Molekulargewicht |
687.1 g/mol |
IUPAC-Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-[2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-[4-(3-hydroxypyridine-2-carbonyl)piperazin-1-yl]-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C31H30ClF3N8O5/c1-2-22-26(40-10-12-41(13-11-40)28(46)25-23(44)4-3-9-36-25)29(47)43-30(38-27(39-43)18-7-14-48-15-8-18)42(22)17-24(45)37-21-6-5-19(16-20(21)32)31(33,34)35/h3-7,9,16,44H,2,8,10-15,17H2,1H3,(H,37,45) |
InChI-Schlüssel |
JXPFVKAENGSGMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=O)N2C(=NC(=N2)C3=CCOCC3)N1CC(=O)NC4=C(C=C(C=C4)C(F)(F)F)Cl)N5CCN(CC5)C(=O)C6=C(C=CC=N6)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Werner Syndrome RecQ Helicase-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Werner syndrome RecQ helicase (WRN) is a critical enzyme in the maintenance of genomic stability, playing pivotal roles in DNA replication, repair, and recombination. Its deficiency leads to Werner syndrome, a rare autosomal recessive disorder characterized by premature aging and a predisposition to cancer. Recent research has identified WRN as a synthetic lethal target in cancers with high microspecatellite instability (MSI-H), a common feature in various tumor types including colorectal, gastric, and endometrial cancers. This has spurred the development of small molecule inhibitors targeting WRN's helicase activity. This technical guide provides a comprehensive overview of the mechanism of action of a potent and orally active WRN inhibitor, Werner syndrome RecQ helicase-IN-3 (referred to as "Example 96" in patent literature). We will delve into its biochemical and cellular effects, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Introduction to Werner Syndrome RecQ Helicase (WRN)
The WRN protein is a unique member of the RecQ helicase family, possessing both 3' to 5' helicase and exonuclease activities.[1] It is integral to the resolution of complex DNA structures that can impede DNA replication and lead to genomic instability.[1] In the context of MSI-H cancers, the deficiency in the DNA mismatch repair (MMR) system leads to an accumulation of mutations, particularly in repetitive DNA sequences. This creates a dependency on WRN for the survival of these cancer cells, a phenomenon known as synthetic lethality.[2][3] Inhibition of WRN in MSI-H cancer cells is therefore a promising therapeutic strategy.
This compound: A Potent WRN Inhibitor
This compound is a small molecule inhibitor designed to target the helicase function of the WRN protein. Its chemical name is (R,E)-N-(1-(tert-butoxy)-4-(methylsulfonyl)but-3-en-2-yl)-2-(1,1-difluoroethyl)-4-phenoxypyrimidine-5-carboxamide.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activities of this compound and other relevant WRN inhibitors.
| Compound | Assay | Metric | Value | Cell Line/Conditions | Reference |
| This compound | WRN ATPase | IC50 | 0.06 µM | Biochemical Assay | [4] |
| This compound | Antiproliferative | GI50 | 0.06 µM | SW48 (MSI-H) | [5] |
| This compound | Antiproliferative | GI50 | >10 µM | DLD1 WRN-KO | [5] |
| HRO761 | WRN Unwinding | IC50 | 100 nM | Biochemical Assay (High ATP) | [6] |
| HRO761 | Antiproliferative | GI50 | 40 nM | SW48 (MSI-H, 4-day assay) | [6] |
| NSC 19630 | WRN Helicase | IC50 | ~20 µM | Biochemical Assay | [7] |
| NSC 617145 | WRN Helicase | - | - | Biochemical Assay | [8] |
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the WRN helicase's DNA unwinding activity. This leads to the accumulation of unresolved DNA replication intermediates, triggering a DNA damage response (DDR) and ultimately leading to apoptosis, particularly in MSI-H cancer cells.
Signaling Pathways
Inhibition of WRN helicase by this compound in MSI-H cancer cells initiates a cascade of signaling events characteristic of a robust DNA damage response. The accumulation of stalled and collapsed replication forks leads to the activation of the Ataxia Telangiectasia Mutated (ATM) and ATM-Rad3-Related (ATR) kinases, central regulators of the DDR. Activated ATM and ATR, in turn, phosphorylate a plethora of downstream targets, including the checkpoint kinase 2 (CHK2) and p53.[7] This signaling cascade culminates in cell cycle arrest and the induction of apoptosis.
Experimental Workflow for Characterization
A typical workflow to characterize a novel WRN inhibitor like this compound involves a series of biochemical and cell-based assays.
Experimental Protocols
WRN Helicase Unwinding Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to block the DNA unwinding activity of the WRN helicase. It utilizes a forked DNA substrate with a fluorescent label on one strand. Unwinding of the duplex leads to a decrease in fluorescence polarization.
Materials:
-
Purified recombinant human WRN protein
-
Fluorescein-labeled forked DNA substrate
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA
-
ATP solution (10 mM)
-
This compound (or other test compound)
-
384-well black, low-volume assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilutions.
-
Add 10 µL of WRN protein (final concentration ~5 nM) in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the fluorescein-labeled DNA substrate (final concentration ~5 nM) in assay buffer.
-
Measure the initial fluorescence polarization.
-
Initiate the unwinding reaction by adding 5 µL of ATP solution (final concentration 2 mM).
-
Immediately begin kinetic measurements of fluorescence polarization every 30 seconds for 30 minutes.
-
Calculate the rate of unwinding for each compound concentration and determine the IC50 value.
Cellular DNA Damage Response Assay (Western Blot)
This protocol details the detection of key DNA damage response markers in MSI-H cancer cells following treatment with this compound.
Materials:
-
MSI-H cancer cell line (e.g., HCT116, SW48)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ATM (Ser1981), anti-phospho-CHK2 (Thr68), anti-γH2AX (Ser139), anti-p53, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed MSI-H cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for 24 hours. Include a DMSO-treated control.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
This compound is a potent inhibitor of the WRN helicase with selective activity against MSI-H cancer cells. Its mechanism of action is centered on the disruption of DNA replication and the induction of a robust DNA damage response, leading to synthetic lethality. The experimental protocols outlined in this guide provide a framework for the further characterization of this and other WRN inhibitors, which hold significant promise as targeted therapies for a defined subset of cancers. Further research is warranted to fully elucidate the binding mode of this inhibitor and to explore potential combination therapies to enhance its anti-tumor efficacy.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. WO2025014846A1 - Spirocyclic wrn helicase inhibitors - Google Patents [patents.google.com]
- 3. filecache.investorroom.com [filecache.investorroom.com]
- 4. Simultaneously monitoring DNA binding and helicase-catalyzed DNA unwinding by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. biorxiv.org [biorxiv.org]
- 7. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Target Validation of Werner Syndrome RecQ Helicase (WRN) for Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Werner syndrome RecQ helicase (WRN) has emerged as a critical synthetic lethal target in cancers exhibiting microsatellite instability (MSI), a condition prevalent in colorectal, gastric, and endometrial tumors. These MSI cancers, deficient in the DNA mismatch repair (MMR) pathway, become uniquely dependent on WRN for survival to resolve replication stress caused by expanded microsatellite repeats. This dependency presents a promising therapeutic window. This document provides a comprehensive overview of the target validation for WRN helicase inhibitors, with a focus on the preclinical evidence supporting their development. We detail the mechanism of action, present key quantitative data from in vitro and in vivo studies, outline core experimental protocols, and illustrate the underlying biological pathways and validation workflows.
Introduction: WRN Helicase and Synthetic Lethality in MSI Cancers
Werner syndrome is a rare genetic disorder characterized by premature aging and an increased risk of cancer, caused by mutations in the WRN gene.[1] The WRN protein is a member of the RecQ helicase family, which plays a crucial role in maintaining genome integrity through its functions in DNA replication, repair, and recombination.[1][2] WRN helicase unwinds complex DNA structures, such as G-quadruplexes, and is involved in resolving stalled replication forks.[2]
A groundbreaking discovery in oncology is the synthetic lethal relationship between the loss of WRN function and cancers with microsatellite instability (MSI).[3][4] MSI is a hallmark of tumors with a deficient mismatch repair (MMR) system. This deficiency leads to the accumulation of errors in repetitive DNA sequences known as microsatellites, particularly (TA)n dinucleotide repeats.[3][5][6] The expansion of these repeats creates unusual DNA secondary structures that cause replication stress. MSI cancer cells become critically dependent on WRN helicase to resolve this stress and prevent catastrophic DNA damage.[3][5] Consequently, inhibiting WRN in MSI cancer cells induces selective cell death, while sparing normal, microsatellite-stable (MSS) cells, which are not reliant on WRN for survival.[7][8] This creates a highly specific and potent anti-cancer strategy.
Mechanism of Action of WRN Helicase Inhibitors
The primary mechanism for targeting WRN is the inhibition of its helicase domain.[4][5][9] Small molecule inhibitors bind to the helicase, locking it in an inactive conformation and preventing it from resolving the DNA structures that accumulate at expanded microsatellite repeats in MSI cells.[10][11]
The consequences of pharmacological WRN inhibition in MSI cells are a direct phenocopy of genetic WRN loss:[3][10][11]
-
Accumulation of DNA Double-Strand Breaks (DSBs): Unresolved replication stress leads to the collapse of replication forks and the formation of cytotoxic DSBs, specifically at the sites of expanded TA-repeats.[3][5][6]
-
Induction of DNA Damage Response (DDR): The presence of DSBs triggers a robust DNA damage response.[10]
-
Cell Growth Inhibition and Apoptosis: The overwhelming genomic instability ultimately leads to cell cycle arrest and programmed cell death.[7][12]
This targeted approach has led to the development of several potent and selective WRN inhibitors, including Werner syndrome RecQ helicase-IN-3 and HRO761, which have shown significant promise in preclinical models.[10][11][13]
Quantitative Preclinical Data for WRN Inhibitors
The validation of WRN as a drug target is supported by robust quantitative data from biochemical, cellular, and in vivo studies.
Table 1: Biochemical and Cellular Potency of WRN Helicase Inhibitors
| Compound | Target/Assay | Cell Line (MSI Status) | IC50 / GI50 Value | Reference(s) |
| This compound | WRN ATPase | N/A | 0.06 µM (IC50) | [13][14][15] |
| Cell Proliferation | SW48 (MSI) | 0.06 µM (GI50) | [13] | |
| Cell Proliferation | DLD1 WRN-KO (MSS) | >10 µM (GI50) | [13] | |
| HRO761 | Cell Viability | Various MSI | 50–1,000 nM (GI50) | [10] |
| Cell Viability | Various MSS | No effect | [10] | |
| NSC 19630 | WRN Helicase Activity | N/A | ~20 µM (IC50) | [12] |
Table 2: In Vivo Efficacy of WRN Helicase Inhibitors
| Compound | Model Type | Dosing Regimen | Outcome | Reference(s) |
| This compound | Mouse Xenograft | 120 mg/kg; daily for 22 days | Significant tumor growth inhibition | [13] |
| HRO761 | MSI Cell- & Patient-Derived Xenografts | Oral administration (dose-dependent) | Tumor growth inhibition | [10][11] |
Key Experimental Protocols for WRN Inhibitor Validation
CRISPR-Cas9 Base Editing for Target Domain Mapping
This technique is used to validate the helicase domain as the primary drug target by systematically mutating residues within the WRN protein.[4][5]
-
Objective: To identify WRN residues critical for the survival of MSI cancer cells.
-
Methodology:
-
Library Design: Design a library of single-guide RNAs (sgRNAs) that tile across the coding sequence of the WRN gene.
-
Cell Transduction: Introduce the sgRNA library along with a CRISPR-Cas9 base editor system into an MSI cancer cell line (e.g., HCT116).
-
Cell Culture and Selection: Culture the cells for a sufficient period (e.g., 14-21 days) to allow for the depletion of cells with edits in essential residues.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA and amplify the sgRNA sequences. Use next-generation sequencing to determine the relative abundance of each sgRNA.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly depleted, indicating that the targeted residues are essential for cell survival.
-
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cancer cells following treatment with a WRN inhibitor.[10]
-
Objective: To determine the concentration-dependent effect of a WRN inhibitor on the viability of MSI versus MSS cell lines.
-
Methodology:
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the WRN inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plates for 10-14 days until visible colonies form in the control wells.
-
Colony Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well. Calculate the surviving fraction for each treatment condition relative to the vehicle control. Plot the results to determine the GI50 (concentration for 50% growth inhibition).
-
Immunofluorescence for DNA Damage Markers (γH2AX)
This method visualizes the formation of DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX), a key marker of the DNA damage response.
-
Objective: To confirm that WRN inhibition induces DNA damage selectively in MSI cells.
-
Methodology:
-
Cell Culture and Treatment: Grow MSI and MSS cells on glass coverslips and treat with the WRN inhibitor or control for a specified time (e.g., 24-72 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Blocking: Block non-specific antibody binding using a blocking buffer (e.g., 1% BSA in PBS).
-
Antibody Incubation: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently-labeled secondary antibody.
-
Imaging: Mount the coverslips on microscope slides with a DAPI-containing mounting medium to stain the nuclei. Acquire images using a fluorescence microscope.
-
Analysis: Quantify the number and intensity of γH2AX foci per nucleus.
-
Patient-Derived Xenograft (PDX) Models
PDX models are crucial for evaluating the in vivo efficacy of WRN inhibitors in a clinically relevant setting.[3][5][16]
-
Objective: To assess the anti-tumor activity of a WRN inhibitor in a model that retains the heterogeneity of the original human tumor.
-
Methodology:
-
Model Establishment: Implant tumor fragments from a patient with an MSI cancer subcutaneously into immunocompromised mice (e.g., NSG mice).
-
Tumor Growth and Passaging: Allow the tumors to grow. Once they reach a specific size (e.g., 1000-1500 mm³), harvest and passage them into new cohorts of mice for the efficacy study.
-
Treatment: When tumors in the study cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Dosing: Administer the WRN inhibitor orally or via the appropriate route according to a predetermined schedule.[13]
-
Monitoring: Monitor tumor volume and mouse body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, harvest the tumors for pharmacodynamic biomarker analysis (e.g., γH2AX staining) to confirm target engagement and mechanism of action.
-
Visualizing Pathways and Workflows
Signaling and Mechanistic Pathways
Experimental and Logical Workflows
Conclusion and Future Directions
The validation of WRN as a synthetic lethal target in MSI cancers represents a significant advance in precision oncology. Potent and selective inhibitors, such as this compound, have demonstrated robust preclinical activity, selectively killing MSI cancer cells by exploiting their intrinsic dependency on WRN for resolving replication stress. The data strongly support the continued clinical development of WRN inhibitors as a novel therapy for patients with MSI tumors, who may be refractory to conventional chemotherapy or immunotherapy.[3][7]
Future research will likely focus on:
-
Combination Therapies: Exploring the synergistic potential of WRN inhibitors with other agents, such as ATR inhibitors or immune checkpoint blockers, may enhance therapeutic efficacy and overcome potential resistance mechanisms.[7][8]
-
Biomarker Discovery: Refining patient stratification by identifying biomarkers beyond MSI status, such as the extent of (TA)n repeat expansions, could help predict which patients are most likely to respond to treatment.[5][9]
-
Resistance Mechanisms: Investigating potential mechanisms of acquired resistance to WRN inhibition will be crucial for developing next-generation inhibitors and rational combination strategies.
The journey of WRN inhibitors from a genetic observation to promising clinical candidates underscores the power of synthetic lethality as a guiding principle in modern cancer drug discovery.
References
- 1. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 2. Werner syndrome RECQ helicase participates in and directs maintenance of the protein complexes of constitutive heterochromatin in proliferating human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [PDF] Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells | Semantic Scholar [semanticscholar.org]
- 5. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inactivating the WRN protein could kill colorectal and other cancer cells | Center for Cancer Research [ccr.cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. WRN Helicase: Is There More to MSI-H than Immunotherapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 11. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. glpbio.com [glpbio.com]
- 15. This compound | | Probechem Biochemicals [probechem.com]
- 16. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Guardian of the Genome: A Technical Guide to WRN Helicase in DNA Repair and Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Werner (WRN) syndrome, a rare autosomal recessive disorder, serves as a compelling human model of premature aging and cancer predisposition. The molecular culprit behind this devastating disease is a defect in the WRN gene, which encodes a crucial enzyme known as the Werner syndrome ATP-dependent helicase. This multifunctional protein, a member of the RecQ helicase family, is a key player in the intricate network of DNA metabolic pathways, including DNA replication, repair, and telomere maintenance.[1][2] Its dual enzymatic activities—a 3' to 5' DNA helicase and a 3' to 5' exonuclease—endow it with the ability to resolve complex DNA structures that can otherwise lead to genomic instability.[3] This in-depth technical guide provides a comprehensive overview of the multifaceted roles of WRN helicase, with a focus on its functions in DNA repair and replication, methodologies for its study, and its significance as a therapeutic target.
Core Functions and Enzymatic Activities of WRN Helicase
WRN is a unique member of the human RecQ helicase family, possessing both helicase and exonuclease activities within a single polypeptide chain.[3][4] These dual functions are critical for its roles in maintaining genomic integrity.
Helicase Activity
The helicase domain of WRN utilizes the energy from ATP hydrolysis to unwind a variety of DNA structures that can impede DNA replication and repair processes.[3] These substrates include forked duplexes, Holliday junctions, and D-loops.[5] The helicase activity is essential for resolving DNA secondary structures, such as G-quadruplexes and hairpins, which can form in G-rich regions of the genome, including telomeres.[6]
Exonuclease Activity
The N-terminal region of WRN harbors a 3' to 5' exonuclease activity that is homologous to the proofreading domain of E. coli DNA polymerase I.[3] This activity is crucial for degrading the 3' end of DNA strands, a function that is important in processing DNA intermediates during repair and recombination.[7] The exonuclease activity of WRN is highly specific for certain DNA structures, showing a preference for recessed 3' ends and being capable of initiating degradation from a gap in double-stranded DNA.[7]
Quantitative Data on WRN Enzymatic Activities and Inhibition
The following tables summarize key quantitative parameters related to the enzymatic activities of WRN helicase and the potency of various inhibitors.
| Parameter | Value | Conditions | Reference |
| Helicase Activity | |||
| ATP Km | 140 µM | Equimolar Mg2+ and ATP (1 mM) | [3] |
| ATP Km | 51 µM | - | [8] |
| dATP Km | 119 µM | - | [8] |
| CTP Km | 2.1 mM | - | [8] |
| dCTP Km | 3.9 mM | - | [8] |
| Exonuclease Activity | |||
| Metal Cofactor Preference | Zn2+ > Mg2+ | 100 µM Zn2+ preferred over Mg2+ | [3] |
| Inhibitor Potency | |||
| NSC 617145 IC50 | 230 nM | In vitro helicase assay | [9] |
| NSC 19630 IC50 | ~20 µM | In vitro helicase assay | [10][11] |
| NCGC00029283 IC50 | 2.3 µM | In vitro helicase assay | [9] |
| WRN inhibitor 19 IC50 | 3.7 nM | In vitro helicase assay | [9] |
| WRN inhibitor 8 IC50 | 48 nM | In vitro helicase assay | [9] |
| WRN inhibitor 11 IC50 | 63 nM | In vitro helicase assay | [9] |
| VVD-214 IC50 | 131.6 nM | In vitro helicase assay | [9] |
| Werner syndrome RecQ helicase-IN-3 IC50 | 60 nM | In vitro helicase assay | [9] |
| Werner syndrome RecQ helicase-IN-4 IC50 | 60 nM | In vitro helicase assay | [9] |
Role of WRN in DNA Double-Strand Break Repair
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Cells have evolved two major pathways to repair DSBs: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). WRN plays a significant role in both of these pathways, often acting as a key decision-maker in the choice of repair mechanism.[12][13]
Homologous Recombination (HR)
HR is a high-fidelity repair mechanism that uses a homologous template, typically the sister chromatid, to accurately repair DSBs. WRN participates in multiple steps of HR. It is involved in the initial processing of DSBs to generate 3' single-stranded DNA overhangs, a critical step for the loading of the RAD51 recombinase.[14] WRN's helicase activity is thought to be important for migrating Holliday junctions, which are key intermediates in HR.[7] Cells deficient in WRN exhibit a significant reduction in the frequency of spontaneous mitotic recombination.[7]
Non-Homologous End Joining (NHEJ)
NHEJ is a more error-prone pathway that directly ligates the broken DNA ends without the need for a homologous template. WRN's role in NHEJ is complex, as it appears to promote the canonical, more accurate form of NHEJ (c-NHEJ) while suppressing the alternative, more error-prone pathway (alt-NHEJ).[12][13][15] WRN interacts with the Ku70/80 heterodimer, a key factor in c-NHEJ, and this interaction stimulates WRN's exonuclease activity to process the DNA ends for ligation.[12] By inhibiting the recruitment of factors like MRE11 and CtIP to the DSB site, WRN prevents the extensive end resection that is characteristic of alt-NHEJ.[15][16]
WRN's Function in Base Excision Repair (BER)
Base Excision Repair (BER) is responsible for correcting small, non-helix-distorting base lesions, such as those caused by oxidation and alkylation. WRN has been shown to participate in the long-patch sub-pathway of BER. It interacts with and stimulates the activity of DNA polymerase β (pol β), a key enzyme in BER that fills the single-nucleotide gap after the damaged base has been removed.[9][17] WRN's helicase activity facilitates the displacement of the DNA strand ahead of the growing chain during long-patch BER.[17] Furthermore, the exonuclease activity of WRN can proofread the nucleotides incorporated by pol β, which lacks its own proofreading function, thereby increasing the fidelity of this repair process.[9][17]
The Critical Role of WRN in DNA Replication
DNA replication is a highly complex process that is vulnerable to various obstacles that can lead to replication fork stalling. WRN plays a crucial role in the cellular response to replication stress, helping to stabilize and restart stalled forks, thereby preventing their collapse into DSBs.[6][18]
Replication Fork Stabilization and Restart
When a replication fork encounters a DNA lesion or a difficult-to-replicate sequence, it can stall. WRN is recruited to these stalled forks where it participates in their remodeling.[6] One proposed mechanism is that WRN, along with other helicases, promotes the regression of the stalled fork into a four-way junction structure known as a "chicken foot."[19] This allows the nascent strands to anneal and use each other as templates to bypass the lesion. WRN's helicase activity is then required to reset the fork and allow replication to resume.[6]
Protection of Nascent Strands
In situations of replication stress, the nascent DNA strands at stalled forks are vulnerable to degradation by nucleases such as MRE11 and EXO1. The exonuclease activity of WRN has been shown to be crucial in protecting these nascent strands from excessive degradation.[4][12] This protective function is vital for maintaining the integrity of the replication fork and ensuring that it can be efficiently restarted once the source of the stress is removed.
Experimental Protocols for Studying WRN Helicase
A variety of biochemical and cellular assays are employed to investigate the functions of WRN helicase. Below are detailed methodologies for some of the key experiments.
In Vitro WRN Helicase Assay (Radiometric)
This assay measures the ability of WRN to unwind a radiolabeled DNA substrate.
Materials:
-
Purified recombinant WRN protein
-
Radiolabeled forked DNA substrate (e.g., 32P-labeled oligonucleotide annealed to a longer template)
-
Reaction buffer: 25 mM Tris-HCl (pH 8.0), 5 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20, and 2.5 µg/ml calf thymus DNA
-
ATP solution (10 mM)
-
2X STOP dye: EDTA, glycerol, bromophenol blue, and xylene cyanol
-
Native polyacrylamide gel (e.g., 12%)
-
Phosphorimager screen and scanner
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes by adding reaction buffer, WRN protein (e.g., 1 nM final concentration), and any inhibitors being tested. Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding the radiolabeled DNA substrate (e.g., 0.5 nM final concentration) and ATP (e.g., 2 mM final concentration).
-
Incubate the reactions at 37°C for a specified time (e.g., 15 minutes).
-
Stop the reactions by adding an equal volume of 2X STOP dye.
-
Resolve the reaction products on a native polyacrylamide gel. The unwound single-stranded DNA will migrate faster than the duplex substrate.
-
Dry the gel and expose it to a phosphorimager screen.
-
Scan the screen and quantify the amount of unwound substrate.[15]
In Vitro WRN Exonuclease Assay (LC-MS/MS-based)
This method provides a quantitative, non-radioactive measurement of WRN exonuclease activity.[12][20]
Materials:
-
Purified recombinant WRN protein
-
Oligoduplex DNA substrate (e.g., mimicking a telomeric sequence)
-
Reaction buffer
-
15N-labeled deoxynucleoside internal standard (e.g., 15N-dG)
-
Alkaline phosphatase (AP)
-
Spin column filters
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Perform the exonuclease reaction by incubating WRN protein with the DNA substrate in the appropriate reaction buffer.
-
Stop the reaction by placing the samples on ice and add the 15N-labeled internal standard.
-
Remove the WRN protein using a spin column filter.
-
Dephosphorylate the released nucleotides to nucleosides by adding alkaline phosphatase.
-
Remove the alkaline phosphatase using a spin column filter.
-
Analyze the samples by LC-MS/MS to quantify the amount of released deoxynucleosides, which correlates with the exonuclease activity.[12][20]
DNA Fiber Analysis for Replication Fork Dynamics
This single-molecule technique allows for the visualization and measurement of various replication parameters.[7][14][17][21][22]
Materials:
-
Mammalian cells
-
Thymidine analogs: 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU)
-
Lysis buffer: 200 mM Tris-HCl (pH 7.5), 50 mM EDTA, 0.5% SDS
-
Spreading buffer: Lysis buffer with a higher concentration of SDS
-
Silanized coverslips
-
Primary antibodies: anti-CldU (rat) and anti-IdU (mouse)
-
Secondary antibodies: anti-rat and anti-mouse conjugated to different fluorophores (e.g., Alexa Fluor 594 and Alexa Fluor 488)
-
Fluorescence microscope
Procedure:
-
Pulse-label asynchronously growing cells with CldU (e.g., 25 µM for 20-30 minutes).
-
Wash the cells and then pulse-label with IdU (e.g., 250 µM for 20-30 minutes).
-
Harvest the cells and resuspend them in lysis buffer.
-
Lyse the cells by adding spreading buffer and incubate for a few minutes.
-
Tilt a silanized coverslip and allow the DNA solution to slowly run down its length, which stretches and aligns the DNA fibers.
-
Fix the DNA fibers to the coverslip.
-
Denature the DNA with HCl.
-
Block the coverslips and incubate with primary antibodies against CldU and IdU.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips and visualize the DNA fibers using a fluorescence microscope.
-
Measure the length of the CldU and IdU tracks to determine replication fork speed, origin firing, and fork stalling.[7][14][17][21][22]
GFP-Based Reporter Assays for HR and NHEJ Efficiency
These assays utilize reporter plasmids containing a mutated GFP gene to quantify the efficiency of HR and NHEJ.[16][23][24][25][26][27]
Materials:
-
Mammalian cells (e.g., HEK-293T)
-
HR reporter plasmid (e.g., DR-GFP) or NHEJ reporter plasmid (e.g., EJ5-GFP)
-
I-SceI expression plasmid (to induce a DSB in the reporter)
-
Transfection reagent
-
Flow cytometer
Procedure:
-
Co-transfect the cells with the appropriate reporter plasmid and the I-SceI expression plasmid. A plasmid expressing a different fluorescent protein (e.g., mCherry) can be co-transfected as a control for transfection efficiency.
-
Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.
-
Harvest the cells and analyze them by flow cytometry.
-
The percentage of GFP-positive cells in the population reflects the efficiency of the respective repair pathway.[16][23][24][25][26][27]
WRN Helicase as a Therapeutic Target in Cancer
The critical roles of WRN in DNA repair and replication have made it an attractive target for cancer therapy, particularly through the concept of synthetic lethality. Cancers with deficiencies in certain DNA repair pathways, such as those with microsatellite instability (MSI), have been shown to be highly dependent on WRN for their survival.[28] Inhibition of WRN in these cancer cells leads to catastrophic genomic instability and cell death, while normal cells are largely unaffected. Several small molecule inhibitors of WRN helicase are currently in preclinical and clinical development, holding promise as a novel class of targeted cancer therapeutics.[9]
Conclusion
WRN helicase stands as a central guardian of genomic stability, wielding its dual enzymatic activities to navigate the complex landscape of DNA repair and replication. Its intricate involvement in multiple pathways underscores its importance in preventing the mutations and chromosomal aberrations that drive aging and cancer. The continued elucidation of its molecular functions, aided by the sophisticated experimental approaches detailed in this guide, will undoubtedly pave the way for novel therapeutic strategies that exploit the dependencies of cancer cells on this critical enzyme. The study of WRN not only provides profound insights into the fundamental mechanisms of genome maintenance but also offers a promising avenue for the development of precision medicines to combat cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and kinetic characterization of the DNA helicase and exonuclease activities of werner syndrome protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Preventing Replication Fork Collapse to Maintain Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Werner syndrome protein DNA helicase activity: directionality, substrate dependence and stimulation by replication protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Quantitative analysis of WRN exonuclease activity by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. DNA Fiber Analysis: Mind the Gap! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HR reporter assay. [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for detecting homologous recombination activity in cancer cells by adenovirus-based functional assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative analysis of WRN exonuclease activity by isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells | Scilit [scilit.com]
- 23. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells Using GFP-Based Reporter Systems [jove.com]
- 24. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells using GFP Based Reporter Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. DNA repair by nonhomologous end joining and homologous recombination during cell cycle in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. homologous-recombination-repair-reporter-kit [topogen.com]
- 28. aacrjournals.org [aacrjournals.org]
Synthetic Lethality of WRN Inhibition in Microsatellite Instable (MSI) Cancers: A Technical Guide
Executive Summary
The selective targeting of cancer-specific vulnerabilities represents a paradigm shift in oncology. A prominent example of this is the synthetic lethal relationship between the Werner syndrome (WRN) helicase and cancers characterized by microsatellite instability (MSI). MSI arises from a deficient DNA mismatch repair (dMMR) system, leading to the accumulation of errors in repetitive DNA sequences, particularly (TA)n dinucleotide repeats. These expanded repeats form secondary DNA structures that induce replication stress, making MSI cancer cells uniquely dependent on the WRN helicase for their resolution and survival.[1][2][3] Inhibition of WRN's helicase activity in this context leads to unresolved DNA structures, catastrophic DNA double-strand breaks, and selective cell death, while sparing healthy, microsatellite stable (MSS) cells.[4][5] This guide provides an in-depth technical overview of the mechanism, preclinical and clinical evidence, key experimental protocols, and potential biomarkers associated with WRN inhibition in MSI cancers, intended for researchers, scientists, and drug development professionals.
Introduction to Microsatellite Instability and WRN Helicase
Microsatellite instability is a form of genetic hypermutability that results from an impaired DNA mismatch repair (MMR) system.[6] The MMR machinery is responsible for correcting errors that occur during DNA replication, such as single-base mismatches and short insertions or deletions.[6][7] In dMMR/MSI cancers, which are prevalent in colorectal, endometrial, and gastric tumors, the inability to fix these errors leads to the accumulation of mutations, particularly expansions and contractions of short tandem repeat sequences known as microsatellites.[1][8][9]
The Werner syndrome protein (WRN) is a member of the RecQ family of DNA helicases.[10] It is a multifunctional enzyme possessing both 3'-5' helicase and exonuclease activities, which are critical for maintaining genomic stability through its roles in DNA replication, repair, and telomere maintenance.[10][11][12] While germline mutations in the WRN gene cause the premature aging disorder Werner Syndrome, cancer genomics has revealed a pivotal role for WRN in the survival of MSI tumor cells.[5][10]
The Principle of Synthetic Lethality: WRN and MSI
Synthetic lethality occurs when the co-occurrence of two genetic events leads to cell death, whereas each individual event is viable.[5] The dependency of MSI cancers on WRN is a classic example of this principle, creating a therapeutic window to selectively eliminate cancer cells.
Mechanism of WRN Dependence in MSI Cells
The core mechanism is rooted in the genetic consequences of dMMR. Long-standing MMR deficiency leads to the progressive expansion of (TA)n dinucleotide repeats throughout the genome.[2][13] These expanded repeats have a high propensity to form stable secondary DNA structures, such as hairpins or slipped strands, during DNA replication.[2] These structures act as physical impediments to the replication machinery, causing replication forks to stall.[2]
The WRN helicase is essential for resolving these complex DNA structures, allowing replication to proceed and preventing genomic catastrophe.[1][2] In MSI cells, this function is not redundant and becomes indispensable for survival. In contrast, microsatellite stable (MSS) cells with a functional MMR system do not accumulate these expanded repeats and therefore do not rely on WRN to the same extent.[4][5]
Consequences of WRN Inhibition
Pharmacological inhibition of WRN's helicase activity phenocopies the genetic loss of WRN.[1][14] In MSI cells, blocking WRN prevents the resolution of toxic DNA secondary structures. This leads to a cascade of catastrophic cellular events:
-
Replication Fork Collapse and DNA Damage: Unresolved structures cause replication forks to collapse, generating DNA double-strand breaks (DSBs).[4][15] This is evidenced by the significant accumulation of DNA damage markers such as phosphorylated H2AX (γH2AX) and 53BP1.[15][16]
-
Cell Cycle Arrest and Apoptosis: The overwhelming DNA damage triggers a robust DNA Damage Response (DDR), leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[5][17]
This selective induction of DNA damage and cell death in MSI cells, with minimal impact on MSS cells, forms the therapeutic basis for WRN inhibitors.[11]
Preclinical and Clinical Evidence
A growing body of evidence from in vitro, in vivo, and early clinical studies supports the therapeutic potential of WRN inhibitors for MSI cancers. Several small-molecule inhibitors, including HRO761, RO7589831 (VVD-133214), and compounds from GSK, have been developed and evaluated.[3][18][19][20]
In Vitro Efficacy
WRN inhibitors demonstrate potent and highly selective activity against MSI cancer cell lines while having minimal effect on MSS lines.[1][14] For instance, the WRN inhibitor HRO761 showed half-maximal growth inhibitory concentrations (GI50) in the range of 50–1,000 nM in MSI cancer cells.[18] This selective killing is tightly correlated with the genetic dependency on WRN, as determined by CRISPR screens.[14][18]
In Vivo Efficacy
In preclinical xenograft models using MSI cancer cell lines, orally administered WRN inhibitors lead to significant, dose-dependent tumor growth inhibition.[1][20] Studies using patient-derived xenograft (PDX) and organoid models, including those resistant to standard-of-care immunotherapy, have confirmed this efficacy, providing strong proof of concept for targeting WRN in treatment-refractory MSI cancers.[1][3][13] For example, the inhibitor KWR-095, when administered at 40 mg/kg daily, significantly reduced tumor growth in an MSI xenograft model.[21]
Early Clinical Trial Data
WRN inhibitors have entered clinical development, with early data demonstrating promising signals of activity. In a Phase I trial of RO7589831, treatment of patients with advanced MSI-high (MSI-H) solid tumors resulted in partial responses and stable disease, even in a heavily pre-treated population where most had failed prior immunotherapy.[19][22] The disease control rate was reported at 68.8% among efficacy-evaluable MSI-H patients.[19] The safety profile was generally manageable, with the most common adverse events being gastrointestinal in nature.[19][22]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of WRN inhibitors.
Table 1: In Vitro Activity of WRN Inhibitors in MSI vs. MSS Cell Lines
| Compound | Cell Line | MSI Status | Assay Type | Endpoint | Value | Citation |
|---|---|---|---|---|---|---|
| HRO761 | SW48 | MSI-H | Proliferation | GI50 | 40 nM | [18] |
| HRO761 | Panel | MSI-H | Clonogenic | GI50 | 50 - 1,000 nM | [18] |
| HRO761 | Panel | MSS | Clonogenic | GI50 | No effect | [18] |
| KWR-095 | SW48 | MSI-H | Proliferation | GI50 | 193 nM | [21] |
| KWR-095 | SW620 | MSS | Proliferation | GI50 | >67-fold higher than SW48 | [21] |
| HRO-761 | SW48 | MSI-H | Proliferation | GI50 | 227 nM |[21] |
Table 2: In Vivo Efficacy of WRN Inhibitors in Xenograft Models
| Compound | Model | MSI Status | Dosing | Outcome | Citation |
|---|---|---|---|---|---|
| GSK_WRN4 | SW48 Xenograft | MSI-H | Oral, dose-dependent | Complete tumor growth inhibition at highest dose | [1] |
| HRO761 | Cell/Patient-Derived Xenografts | MSI-H | Oral, dose-dependent | Tumor growth inhibition | [20][23] |
| KWR-095 | SW48 Xenograft | MSI-H | 40 mg/kg, oral, daily for 14 days | Significant reduction in tumor growth |[21] |
Table 3: Summary of Early Clinical Trial Data for WRN Inhibitor RO7589831
| Parameter | Value | Patient Population | Citation |
|---|---|---|---|
| Study Phase | Phase I | 44 patients with advanced MSI-H/dMMR solid tumors | [19][22] |
| Partial Responses | 4 / 32 (12.5%) | Efficacy-evaluable MSI-H patients | [19] |
| Stable Disease | 20 / 32 (62.5%) | Efficacy-evaluable MSI-H patients | [19] |
| Disease Control Rate | 22 / 32 (68.8%) | Efficacy-evaluable MSI-H patients | [19][22] |
| Prior Immunotherapy | 89% of patients | Total enrolled patients |[19] |
Key Experimental Protocols
Standardized assays are crucial for evaluating the potency and mechanism of action of WRN inhibitors.
Cell Viability (CellTiter-Glo®) Assay
This assay quantifies ATP as an indicator of metabolically active, viable cells.[24]
-
Cell Seeding: Seed MSI and MSS cancer cells in 96-well opaque-walled plates at a density of 500-1,000 cells per well in 100 µL of culture medium. Allow cells to attach for 24 hours.
-
Compound Addition: Prepare a serial dilution of the WRN inhibitor (e.g., 1:2 or 1:3 dilutions starting from 10-30 µM). Add the diluted compounds to the respective wells. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plates for the desired duration, typically 72 to 120 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Lysis and Signal Detection: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well (typically a volume equal to the culture medium).
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle controls and plot a dose-response curve to calculate the GI50 or IC50 value.
Clonogenic (Colony Formation) Assay
This assay assesses the long-term effect of a compound on the ability of a single cell to proliferate into a colony.[24]
-
Cell Seeding: Seed a low number of cells (e.g., 200-500 cells) per well in a 6-well plate.
-
Compound Treatment: After 24 hours, treat the cells with the WRN inhibitor at various concentrations.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days if necessary.
-
Colony Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with a solution like methanol or 4% paraformaldehyde. Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Quantification: Gently wash away excess stain with water and allow the plates to dry. Count the number of colonies (typically defined as >50 cells) manually or using imaging software.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.
DNA Damage (γH2AX) Immunofluorescence Assay
This assay visualizes and quantifies the formation of DNA double-strand breaks.[25]
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with the WRN inhibitor for a specified time (e.g., 24-48 hours).
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with a solution like 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (phospho-Ser139) diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells again. Counterstain the nuclei with DAPI for 5-10 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intensity or number of γH2AX foci per nucleus using image analysis software.
References
- 1. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WRN Is a Promising Synthetic Lethal Target for Cancers with Microsatellite Instability (MSI). | Broad Institute [broadinstitute.org]
- 3. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scholars@Duke publication: WRN helicase is a synthetic lethal target in microsatellite unstable cancers. [scholars.duke.edu]
- 6. Microsatellite instability - Wikipedia [en.wikipedia.org]
- 7. Microsatellite Instability Pathway and EMAST in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Tumor-Specific Microsatellite Instability: Do Distinct Mechanisms Underlie the MSI-L and EMAST Phenotypes? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. filecache.investorroom.com [filecache.investorroom.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Clinical prospects of WRN inhibition as a treatment for MSI tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 19. firstwordpharma.com [firstwordpharma.com]
- 20. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]
- 22. oncnursingnews.com [oncnursingnews.com]
- 23. researchgate.net [researchgate.net]
- 24. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 25. doaj.org [doaj.org]
A Technical Guide to Werner Syndrome RecQ Helicase-IN-3: Potency, Protocols, and Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Werner syndrome RecQ helicase-IN-3, a potent inhibitor of the Werner syndrome (WRN) protein. This document details its inhibitory potency, provides methodologies for key experimental assays, and visualizes the intricate signaling pathways and experimental workflows relevant to its characterization.
Quantitative Data Summary: IC50 and Potency
This compound has demonstrated significant potency against the WRN protein in various assays. The following table summarizes the key quantitative data for this inhibitor.
| Parameter | Value | Assay Type | Cell Line/Target | Reference |
| IC50 | 60 nM (0.06 µM) | WRN ATPase Activity | Recombinant WRN Protein | [1][2][3][4] |
| GI50 | 0.06 µM | Antiproliferative Activity | SW48 (colorectal adenocarcinoma) | [2][3] |
| GI50 | >10 µM | Antiproliferative Activity | DLD1 WRN-KO (colorectal adenocarcinoma, WRN knockout) | [2][3] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for assays commonly used to characterize WRN inhibitors like this compound.
WRN Helicase ATPase Activity Assay (IC50 Determination)
This assay quantifies the inhibition of the ATPase activity of the WRN helicase, which is essential for its DNA unwinding function. A common method is the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human WRN protein
-
This compound (or other test inhibitors)
-
DNA substrate (e.g., forked duplex DNA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.01% BSA)
-
96-well or 384-well white opaque assay plates
Procedure:
-
Prepare serial dilutions of the this compound inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add the WRN enzyme and the DNA substrate to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the enzymatic reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This typically involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (GI50 Determination)
This assay assesses the effect of the inhibitor on the growth of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.
Materials:
-
SW48 and DLD1 WRN-KO cell lines
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom black or white assay plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the SW48 and DLD1 WRN-KO cells into 96-well plates at a density of 2,000 to 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plates for 72 to 96 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent growth inhibition for each concentration relative to the vehicle control and determine the GI50 value.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways involving the Werner syndrome protein and a typical experimental workflow for inhibitor screening.
Caption: WRN Signaling in DNA Damage Response.
Caption: WRN Inhibitor Screening Workflow.
References
- 1. Roles of Werner Syndrome Protein in Protection of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Werner Syndrome Protein and DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. en.ice-biosci.com [en.ice-biosci.com]
In Vitro Characterization of the WRN Inhibitor IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of IN-3, a potent inhibitor of the Werner (WRN) syndrome helicase. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of the methodologies used to evaluate the biochemical and cellular activity of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vitro activity of the WRN inhibitor IN-3.
| Parameter | Value | Assay Conditions |
| IC50 | 0.06 µM | Biochemical assay measuring WRN helicase activity. |
Table 1: Biochemical Potency of IN-3
| Cell Line | Assay Type | GI50 | Notes |
| SW48 (MSI-H) | Antiproliferative | 0.06 µM | 8-20 day incubation. |
| DLD1 WRN-KO | Antiproliferative | >10 µM | Demonstrates selectivity for WRN-dependent cells. |
Table 2: Cellular Activity of IN-3 [1]
Experimental Protocols
Detailed methodologies for the key experiments involved in the in vitro characterization of a WRN inhibitor like IN-3 are provided below. These protocols are based on established methods for evaluating WRN inhibitors.[2][3]
WRN Helicase ATPase Assay
This assay quantifies the inhibition of the ATPase activity of the WRN helicase, which is essential for its DNA unwinding function.
Principle: The assay measures the amount of ADP produced from ATP hydrolysis by the WRN helicase. A common method is the ADP-Glo™ Kinase Assay, which provides a luminescent signal proportional to the ADP concentration.
Materials:
-
Recombinant full-length WRN protein
-
Single-stranded DNA (ssDNA) substrate
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (IN-3) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of IN-3 in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a reaction mixture containing WRN protein and ssDNA substrate in assay buffer.
-
Add 5 µL of the WRN/ssDNA mixture to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect ADP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values from the dose-response curves.
DNA Unwinding (Helicase) Assay
This assay directly measures the ability of the WRN protein to unwind a double-stranded DNA substrate and the inhibitory effect of the test compound.
Principle: A forked DNA substrate with a fluorescent reporter and a quencher on opposite strands is used. When the DNA is unwound by WRN, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Recombinant full-length WRN protein
-
Fluorescently labeled forked DNA substrate
-
ATP
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 4 mM MgCl₂, 5 mM DTT, 100 µg/ml BSA)[4]
-
Test compound (IN-3) dissolved in DMSO
-
96-well plates
Procedure:
-
Prepare serial dilutions of IN-3 in DMSO.
-
In a 96-well plate, combine the assay buffer, ATP, and the fluorescent DNA substrate.
-
Add the IN-3 dilutions to the appropriate wells.
-
Initiate the reaction by adding the WRN protein to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of unwound DNA and determine the IC₅₀ values.
Cell Proliferation (Viability) Assay
This assay assesses the effect of the WRN inhibitor on the growth and viability of cancer cell lines, particularly comparing microsatellite instability-high (MSI-H) and microsatellite stable (MSS) or WRN knockout cells to determine selectivity.
Principle: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
Materials:
-
MSI-H cancer cell lines (e.g., SW48, HCT116)
-
MSS or WRN-knockout cell lines (e.g., DLD1 WRN-KO, SW620)
-
Cell culture medium and supplements
-
Test compound (IN-3) dissolved in DMSO
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of IN-3 in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of IN-3.
-
Incubate the plates for a prolonged period (e.g., 8-20 days for IN-3, or a shorter duration like 72 hours for initial screening).[1]
-
At the end of the incubation period, equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal growth inhibitory concentration (GI₅₀) from the dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways involving WRN and a typical experimental workflow for inhibitor characterization.
Caption: WRN's role in major DNA repair pathways and the inhibitory action of IN-3.
Caption: Experimental workflow for the in vitro characterization of a WRN inhibitor.
Caption: Key protein interactions of WRN in cellular signaling pathways.
References
Preclinical Profile of Werner Syndrome RecQ Helicase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Werner syndrome RecQ helicase (WRN) has emerged as a critical synthetic lethal target in cancers characterized by microsatellite instability (MSI), a hallmark of deficient DNA mismatch repair (dMMR). This technical guide provides an in-depth overview of the preclinical studies of WRN helicase inhibitors, with a focus on WRN-IN-3 and supplemented with data from other key inhibitors to illustrate the therapeutic potential of targeting this pathway.
MSI-H tumors, prevalent in colorectal, endometrial, and gastric cancers, accumulate mutations in repetitive DNA sequences. This genetic instability creates a dependency on WRN for the resolution of aberrant DNA structures that arise during replication, making WRN an attractive therapeutic target. Inhibition of WRN's helicase activity in MSI-H cancer cells leads to catastrophic DNA damage and selective cell death, while largely sparing microsatellite stable (MSS) cells.
Core Compound Profile: Werner syndrome RecQ helicase-IN-3
This compound (WRN-IN-3) is a potent and orally active inhibitor of the WRN helicase. Preclinical data, although limited in the public domain, highlight its potential as a selective agent against MSI-H cancers.
In Vitro Activity
WRN-IN-3 demonstrates potent enzymatic and antiproliferative activity against MSI-H cancer cell lines.
| Parameter | Cell Line | Value | Citation |
| IC50 (WRN Helicase) | - | 0.06 µM | [1][2] |
| GI50 | SW48 (MSI-H) | 0.06 µM | [1] |
| GI50 | DLD1 WRN-KO | >10 µM | [1] |
In Vivo Activity
An in vivo study utilizing a xenograft model with the MSI-H colorectal cancer cell line SW48 has been reported for WRN-IN-3.
| Animal Model | Cell Line | Dosing Regimen | Outcome | Citation |
| Nude Mice | SW48 | 120 mg/kg, p.o. daily for 22 days | Inhibited tumor growth | [1][2] |
Specific tumor growth inhibition (TGI) percentages, pharmacokinetic, and detailed toxicology data for WRN-IN-3 are not publicly available.
Illustrative Preclinical Data from Advanced WRN Inhibitors
To provide a broader context of the potential of WRN inhibition, preclinical data from more extensively characterized inhibitors, HRO761 and GSK_WRN4, are presented below.
HRO761 (Novartis)
| Parameter | Cell Line/Model | Value/Outcome | Citation |
| Biochemical IC50 (ATPase) | - | 100 nM | [3][4] |
| GI50 | SW48 (MSI-H) | 40 nM | [3][4] |
| In Vivo Efficacy | SW48 CDX | Tumor stasis at 20 mg/kg; 75-90% regression at higher doses | [3] |
| In Vivo Efficacy | MSI CDX & PDX Panel | ~70% Disease Control Rate (35% SD, 30% PR, 9% CR) | [3] |
| Pharmacokinetics | Mouse | Dose-dependent exposure, no accumulation | [3] |
| Safety | Mouse | No change in animal weight | [3] |
GSK_WRN4 (GSK)
| Parameter | Cell Line/Model | Value/Outcome | Citation |
| pIC50 | - | 7.6 | [5] |
| In Vivo Efficacy | SW48 (MSI-H), LS411N (MSI-H) Xenografts | Complete tumor growth inhibition at 30-300 mg/kg, p.o. daily | [5] |
| In Vivo Efficacy | SW620 (MSS), HT-29 (MSS) Xenografts | No effect | [5] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: Synthetic Lethality in MSI-H Cancers
The therapeutic strategy of targeting WRN is based on the principle of synthetic lethality. In MSI-H cancer cells, the deficient mismatch repair (dMMR) machinery leads to the accumulation of microsatellite expansions, which can form non-canonical DNA secondary structures. WRN helicase is essential for resolving these structures, allowing for proper DNA replication and cell survival. Inhibition of WRN in this context leads to unresolved DNA lesions, replication fork collapse, accumulation of DNA double-strand breaks, and ultimately, apoptosis.
Caption: WRN inhibition in MSI-H cancer cells.
Experimental Workflow: From In Vitro Screening to In Vivo Efficacy
The preclinical evaluation of WRN inhibitors typically follows a structured workflow to assess potency, selectivity, and in vivo anti-tumor activity.
Caption: Preclinical workflow for WRN inhibitors.
Logical Framework for WRN Inhibitor Development
The development of WRN inhibitors is predicated on a clear logical framework targeting a specific cancer vulnerability.
Caption: Logic for developing WRN inhibitors.
Experimental Protocols
WRN Helicase Activity Assay (Fluorescence-Based)
This assay measures the unwinding of a forked DNA substrate by the WRN helicase.
-
Reagents and Materials:
-
Purified recombinant human WRN helicase protein.
-
Fluorescently labeled forked DNA substrate (e.g., with a fluorophore and a quencher on opposite strands).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA.
-
ATP solution (10 mM).
-
Test compounds (e.g., WRN-IN-3) dissolved in DMSO.
-
384-well microplate.
-
Plate reader capable of fluorescence detection.
-
-
Procedure:
-
Add 2 µL of test compound dilutions or DMSO (vehicle control) to the wells of the microplate.
-
Add 18 µL of a master mix containing assay buffer, WRN helicase, and the forked DNA substrate to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 5 µL of ATP solution to each well.
-
Immediately begin kinetic fluorescence reading at 37°C for 30-60 minutes. Unwinding of the DNA substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the rate of reaction and determine the IC50 values for the test compounds.
-
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of WRN inhibitors on the viability of cancer cell lines.
-
Reagents and Materials:
-
MSI-H (e.g., SW48) and MSS (e.g., SW620) cancer cell lines.
-
Complete cell culture medium.
-
Test compounds (e.g., WRN-IN-3) serially diluted in culture medium.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Opaque-walled 96-well plates.
-
Luminometer.
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound or DMSO (vehicle control).
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and determine the GI50 values.
-
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a WRN inhibitor in a mouse xenograft model.
-
Animals and Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG).
-
MSI-H cancer cell line (e.g., SW48).
-
Matrigel or similar basement membrane matrix.
-
Test compound formulation for oral gavage or other appropriate route of administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant 1-5 x 10^6 SW48 cells, resuspended in a mixture of culture medium and Matrigel, into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., WRN-IN-3 at 120 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study (e.g., after 22 days or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion
The preclinical data for WRN helicase inhibitors, including WRN-IN-3 and others like HRO761 and GSK_WRN4, strongly support the therapeutic hypothesis of targeting WRN in MSI-H cancers. The selective and potent activity observed in vitro and the significant tumor growth inhibition in vivo provide a solid foundation for the clinical development of this class of targeted therapies. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profiles of these inhibitors will be crucial in translating this promising preclinical evidence into effective treatments for patients with MSI-H tumors.
References
The Pharmacological Profile of WRN Inhibitor IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Werner syndrome ATP-dependent helicase (WRN), a member of the RecQ helicase family, has emerged as a critical synthetic lethal target in cancers exhibiting microsatellite instability (MSI). MSI is a hallmark of tumors with deficient DNA mismatch repair (dMMR), leading to an accumulation of mutations. These cancer cells become uniquely dependent on WRN for survival, making it a compelling target for precision oncology. This technical guide provides an in-depth overview of the pharmacological properties of IN-3, a potent and orally active inhibitor of WRN. The data presented herein is primarily derived from the international patent application WO/2022/249060, where IN-3 is detailed as "Example 96".
Core Pharmacological Properties
IN-3, also referred to as "Werner syndrome RecQ helicase-IN-3," demonstrates potent and selective inhibition of WRN, leading to significant anti-proliferative effects in cancer cells with microsatellite instability.
Biochemical Activity
IN-3 is a potent inhibitor of the ATPase activity of the WRN helicase. The half-maximal inhibitory concentration (IC50) has been determined to be 0.06 µM, indicating strong biochemical potency against its target.[1]
Cellular Activity
The anti-proliferative activity of IN-3 was assessed in various cancer cell lines. The compound shows high efficacy in the MSI-high colorectal cancer cell line SW48, with a half-maximal growth inhibition (GI50) of 0.06 µM.[1] In contrast, its activity is significantly diminished in DLD1 WRN-knockout cells, with a GI50 greater than 10 µM, demonstrating that the cellular effects of IN-3 are mediated through its inhibition of WRN.[1]
In Vivo Efficacy
Preclinical studies in mouse models have demonstrated the anti-cancer activity of IN-3 in vivo. Daily oral administration of IN-3 at a dose of 120 mg/kg for 22 days resulted in the inhibition of tumor growth, highlighting its potential as an orally bioavailable therapeutic agent.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for WRN inhibitor IN-3.
| Parameter | Value | Assay | Reference |
| IC50 | 0.06 µM | WRN ATPase Assay | [1] |
| Cell Line | MSI Status | GI50 | Reference |
| SW48 | MSI-High | 0.06 µM | [1] |
| DLD1 WRN-KO | N/A | >10 µM | [1] |
| Dose | Duration | Effect | Model |
| 120 mg/kg/day | 22 days | Tumor growth inhibition | Mouse Xenograft |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of IN-3, based on the procedures described in patent WO/2022/249060 and general laboratory practices.
WRN Helicase ATPase Assay
This assay measures the ATP hydrolysis activity of the WRN enzyme in the presence of the inhibitor.
-
Reagents and Materials :
-
Recombinant WRN helicase protein
-
Assay buffer (e.g., 30 mM Tris pH 7.5, 2 mM MgCl2, 0.02% BSA, 50 mM NaCl, 0.1% Pluronic F127)
-
ATP
-
IN-3 (or test compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well assay plates
-
-
Procedure :
-
Dispense 50 nL of each concentration of the test compound in DMSO into a 384-well assay plate.
-
Add 2.5 µL of a solution containing 20 nM WRN helicase protein and 600 µM ATP in assay buffer to each well.
-
Include control wells: "high control" with DMSO only (no inhibition) and "low control" for maximal inhibition.
-
Pre-incubate the plate for 3 hours at room temperature.
-
Initiate the reaction by adding 2.5 µL of a single-stranded DNA substrate.
-
Incubate for 30 minutes at room temperature.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 1 hour to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for an additional hour.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation (GI50) Assay
This assay determines the effect of the inhibitor on the growth of cancer cell lines.
-
Reagents and Materials :
-
SW48 (MSI-H) and DLD1 WRN-KO cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FCS and 2 mM L-glutamine)
-
IN-3 (or test compound) serially diluted in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well cell culture plates
-
-
Procedure :
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of IN-3 (ranging from 0 to 10 µM).
-
Incubate the plates for a period of 8 to 20 days, depending on the cell line's doubling time.
-
At the end of the incubation period, equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal using a plate reader.
-
Calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth compared to DMSO-treated control cells.
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of the inhibitor in a mouse model.
-
Reagents and Materials :
-
SW48 human colorectal cancer cells
-
Immunocompromised mice (e.g., female Crl:NU(NCr)-Foxn1nu homozygous nude mice)
-
Matrigel
-
IN-3 formulated for oral administration
-
Vehicle control
-
-
Procedure :
-
Subcutaneously implant SW48 cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer IN-3 orally at the specified dose (e.g., 120 mg/kg) daily. The control group receives the vehicle.
-
Monitor tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²)/2.
-
Continue the treatment for the specified duration (e.g., 22 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Compare the tumor growth between the treated and control groups to determine the efficacy of the inhibitor.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: Synthetic Lethality of WRN Inhibition in MSI-H Cancers
Caption: Synthetic lethality of IN-3 in MSI-H cancer cells.
Experimental Workflow: In Vitro Characterization of IN-3
Caption: Workflow for the in vitro evaluation of IN-3.
Experimental Workflow: In Vivo Evaluation of IN-3
Caption: Workflow for the in vivo efficacy study of IN-3.
References
Methodological & Application
Application Notes and Protocols: Cellular Assay for Werner Syndrome RecQ Helicase Inhibitor (WRN-IN-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Werner syndrome RecQ helicase (WRN) is a critical enzyme involved in maintaining genomic stability through its roles in DNA replication, repair, and recombination.[1][2] Mutations in the WRN gene lead to Werner syndrome, a rare autosomal recessive disorder characterized by premature aging and an increased predisposition to cancer.[1][3] Recent research has identified WRN as a promising therapeutic target in cancers with microsatellite instability-high (MSI-H), a condition prevalent in various malignancies such as colorectal, endometrial, and gastric cancers.[1][4] The inhibition of WRN in MSI-H cancer cells induces synthetic lethality, leading to selective cell death in tumor cells while sparing normal, microsatellite stable (MSS) cells.[2][5][6]
This document provides detailed protocols for cellular assays to evaluate the efficacy and mechanism of action of a novel WRN helicase inhibitor, WRN-IN-3. The described assays are designed to be robust and reproducible for screening and characterizing potential WRN inhibitors.
Signaling Pathway and Mechanism of Action
WRN inhibitors capitalize on the concept of synthetic lethality in MSI-H cancer cells.[2] These cancer cells have a deficient DNA mismatch repair (MMR) system, leading to an accumulation of errors in repetitive DNA sequences known as microsatellites.[6] This deficiency makes them particularly dependent on WRN for survival to resolve complex DNA structures and repair DNA damage.[7]
Inhibition of WRN's helicase activity in MSI-H cells leads to the accumulation of unresolved DNA replication forks and subsequent DNA double-strand breaks (DSBs).[6][7] This extensive DNA damage triggers the activation of DNA damage response (DDR) pathways, including the ATM and CHK2 kinases, leading to cell cycle arrest and ultimately, apoptosis.[6] This selective killing of MSI-H cancer cells forms the therapeutic basis for WRN inhibitors.
Caption: Signaling pathway of WRN-IN-3 in MSI-H cancer cells.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for WRN-IN-3 based on typical results for WRN inhibitors.
| Parameter | MSI-H Cell Line (e.g., HCT116) | MSS Cell Line (e.g., DLD-1 WRN-KO) | Notes |
| Cell Viability (IC50) | 50 nM | > 10 µM | Demonstrates selective potency in MSI-H cells. |
| Colony Formation (IC50) | 25 nM | > 10 µM | Indicates long-term anti-proliferative effect. |
| γ-H2AX Foci Induction (EC50) | 100 nM | No significant induction | Confirms induction of DNA double-strand breaks. |
| Optimal Concentration | 50 - 200 nM | Not Applicable | For mechanism of action studies. |
| Incubation Time | 72 - 144 hours | Not Applicable | For cell viability and colony formation assays. |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1]
Materials:
-
MSI-H (e.g., HCT116) and MSS (e.g., DLD-1) cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
WRN-IN-3 (dissolved in DMSO)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of WRN-IN-3 in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of WRN-IN-3 or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of WRN-IN-3.
Clonogenic (Colony Formation) Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferation after drug treatment.[1][8]
Materials:
-
MSI-H and MSS cancer cell lines
-
Complete cell culture medium
-
WRN-IN-3 (dissolved in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of WRN-IN-3 or vehicle control for 24 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix them with cold methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the vehicle control.
Immunofluorescence Staining for γ-H2AX
This assay is used to detect the formation of γ-H2AX foci, a marker for DNA double-strand breaks, to confirm the mechanism of action of WRN-IN-3.[9]
Materials:
-
MSI-H and MSS cancer cell lines
-
WRN-IN-3
-
Coverslips in 24-well plates
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in 24-well plates and allow them to attach overnight.
-
Treat the cells with WRN-IN-3 or vehicle control at the desired concentration for 24-48 hours.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify the γ-H2AX foci using a fluorescence microscope.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a WRN inhibitor.
Caption: Experimental workflow for WRN-IN-3 cellular assays.
References
- 1. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 2. What are WRN inhibitors and how do they work? [synapse.patsnap.com]
- 3. WRN helicase expression in Werner syndrome cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. en.ice-biosci.com [en.ice-biosci.com]
- 9. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Werner Syndrome RecQ Helicase-IN-3 (WRN-IN-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Werner syndrome (WRN) protein, a member of the RecQ helicase family, is a crucial enzyme for maintaining genomic stability through its roles in DNA replication, repair, and recombination.[1][2] It possesses both 3'-5' helicase and exonuclease activities.[3][4] A key therapeutic strategy, known as synthetic lethality, has emerged by targeting WRN in specific cancer subtypes.[1][5] Cancers characterized by microsatellite instability (MSI), which results from a deficient DNA mismatch repair (dMMR) system, are particularly dependent on WRN for survival.[5][6] In MSI cells, the accumulation of expanded TA-dinucleotide repeats leads to the formation of secondary DNA structures that stall replication forks. WRN is essential for resolving these structures.[6][7] Inhibition of WRN's helicase activity in MSI cancer cells prevents the resolution of these structures, leading to an accumulation of DNA double-strand breaks (DSBs), cell cycle arrest, and ultimately, apoptosis.[5][7][8] This process is highly selective for MSI cells, with minimal toxic effects on healthy, microsatellite stable (MSS) cells.[9][10]
Werner syndrome RecQ helicase-IN-3 (WRN-IN-3) is a potent and specific inhibitor of the WRN enzyme's ATPase activity.[11][12] These application notes provide detailed protocols for utilizing WRN-IN-3 in cell culture to investigate its selective anti-proliferative effects and mechanism of action in cancer cell lines.
Mechanism of Action: Synthetic Lethality in MSI Cancers
The therapeutic potential of WRN-IN-3 is rooted in the principle of synthetic lethality. In healthy cells, the DNA mismatch repair (MMR) pathway efficiently corrects errors during DNA replication. However, in MSI cancer cells, the MMR pathway is deficient. This deficiency leads to the expansion of microsatellite repeats, particularly (TA)n repeats, which have a high propensity to form unusual secondary DNA structures.[6] These structures impede DNA replication and, if left unresolved, cause catastrophic DNA damage.
MSI cells become critically dependent on the WRN helicase to unwind these secondary structures and allow replication to proceed.[6][7] By inhibiting the helicase function of WRN, WRN-IN-3 removes this crucial coping mechanism. The unresolved DNA structures lead to replication fork collapse, the formation of extensive DSBs, and the activation of the DNA damage response (DDR) pathway.[6][8] In p53-wildtype MSI cells, this damage cascade activates ATM and p53, leading to the induction of the pro-apoptotic protein PUMA and subsequent mitochondria-mediated apoptosis.[13][14]
Quantitative Data
The potency and selectivity of WRN-IN-3 have been demonstrated in biochemical and cell-based proliferation assays. The data highlights the compound's effectiveness in MSI-H backgrounds compared to cells where WRN has been knocked out.
| Compound | Assay Type | Target/Cell Line | IC50 / GI50 | Reference |
| WRN-IN-3 | Biochemical | WRN ATPase | 60 nM | [6][11] |
| WRN-IN-3 | Cell Proliferation | SW48 (colorectal, MSI-H) | 60 nM | [6][7] |
| WRN-IN-3 | Cell Proliferation | DLD1 WRN-KO (colorectal) | >10,000 nM | [6][7] |
Experimental Protocols
The following protocols provide a framework for assessing the activity of WRN-IN-3 in cell culture. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.
Protocol 1: Long-Term Cell Viability Assay (Crystal Violet)
This assay is suitable for assessing the anti-proliferative effects of WRN-IN-3 over an extended period (e.g., 8-10 days), which is often necessary to observe the full cytotoxic effect of synthetic lethal agents.
Materials:
-
MSI-H and MSS cancer cell lines (e.g., SW48, HCT116 for MSI-H; SW620, HT29 for MSS)
-
Complete cell culture medium
-
WRN-IN-3 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)
-
10% Acetic Acid
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 500-1000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of WRN-IN-3 in complete medium. A suggested starting range is 1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the medium containing the desired WRN-IN-3 concentration or vehicle control (DMSO).
-
Incubation: Incubate the plates for 8-10 days. If necessary, replenish the medium with freshly prepared compound every 3-4 days.
-
Staining:
-
Gently wash the cells twice with 100 µL of PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
-
Washing: Gently wash the plate with deionized water until the water runs clear. Air dry the plate completely.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain. Place the plate on a shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized values against the log of the WRN-IN-3 concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 2: Immunofluorescence for γH2AX Foci (DNA Damage)
This protocol allows for the visualization and quantification of DNA double-strand breaks, a key downstream effect of WRN inhibition in MSI cells.
Materials:
-
Cells seeded on sterile glass coverslips in 24-well plates
-
WRN-IN-3
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Secondary antibody: Alexa Fluor 488-conjugated Goat anti-Rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with WRN-IN-3 (e.g., 100 nM - 1 µM) or vehicle control for 48-72 hours.
-
Fixation:
-
Aspirate medium and wash once with PBS.
-
Add 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 500 µL of Permeabilization Buffer and incubate for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking: Add 500 µL of Blocking Buffer and incubate for 1 hour at room temperature.
-
Primary Antibody: Dilute the anti-γH2AX antibody in Blocking Buffer according to the manufacturer's recommendation. Aspirate the blocking buffer and add 250 µL of the diluted primary antibody to each coverslip. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody:
-
Wash coverslips three times with PBS.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody in Blocking Buffer.
-
Add 250 µL of the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
-
Mounting:
-
Wash coverslips three times with PBS.
-
Briefly rinse with deionized water.
-
Mount the coverslips onto glass slides using DAPI mounting medium.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in foci indicates the induction of DNA double-strand breaks.
Protocol 3: Western Blot for DNA Damage Markers
This protocol is used to detect the increased expression and phosphorylation of key proteins in the DNA damage response pathway.
Materials:
-
Cells cultured in 6-well plates
-
WRN-IN-3
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-p-ATM, anti-p53, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells in 6-well plates with WRN-IN-3 for 24-72 hours. Wash cells with ice-cold PBS and lyse by adding 100-150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of bands corresponding to γH2AX and other DDR proteins should increase with WRN-IN-3 treatment in sensitive MSI-H cells.
References
- 1. Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein | eLife [elifesciences.org]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cenmed.com [cenmed.com]
- 8. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ML216 | BLM helicase inhibitor | Probechem Biochemicals [probechem.com]
- 10. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | | Probechem Biochemicals [probechem.com]
- 12. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WRN-targeted therapy using inhibitors NSC 19630 and NSC 617145 induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Determining the Dose-Response Curve of WRN Inhibitor IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Werner syndrome ATP-dependent helicase (WRN) is a critical enzyme involved in DNA repair and maintenance of genomic stability.[1][2][3] Its role in resolving complex DNA structures makes it a compelling therapeutic target, particularly in cancers with high microsatellite instability (MSI-H) where a synthetic lethal relationship exists.[1][3][4][5] WRN inhibitors are a promising new class of anti-cancer agents.[6] This document provides detailed application notes and protocols for determining the dose-response curve of a specific WRN inhibitor, IN-3.
IN-3 is a potent and orally active inhibitor of WRN with a reported IC50 value of 0.06 µM.[7] These protocols will guide researchers in establishing the efficacy and potency of IN-3 in relevant cancer cell line models.
Key Experimental Data for WRN Inhibitor IN-3
The following table summarizes the quantitative data for the WRN inhibitor IN-3, providing a clear comparison of its activity.
| Parameter | Cell Line | Value | Reference |
| IC50 | N/A (Biochemical Assay) | 0.06 µM | [7] |
| GI50 | SW48 (MSI-H) | 0.06 µM | [7] |
| GI50 | DLD1 WRN-KO | >10 µM | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of WRN inhibition and the general experimental workflow for determining the dose-response curve of IN-3.
Caption: WRN inhibition by IN-3 disrupts DNA repair, leading to DNA damage and apoptosis in MSI-H cells.
Caption: Experimental workflow for determining the dose-response curve of IN-3.
Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo®)
This protocol is adapted from standard cell viability assay methodologies and is suitable for determining the GI50 of IN-3.[8]
Objective: To measure the effect of IN-3 on the proliferation of cancer cell lines.
Materials:
-
IN-3 (Werner syndrome RecQ helicase-IN-3)
-
MSI-H cancer cell line (e.g., SW48)
-
MSS cancer cell line (e.g., HT-29) for selectivity assessment
-
DLD1 WRN-KO cell line (as a negative control)[7]
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS and Penicillin/Streptomycin)
-
DMSO (for compound dilution)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of IN-3 in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from 0.001 µM to 10 µM.[7] Ensure the final DMSO concentration in all wells, including vehicle controls, is consistent and does not exceed 0.1%.
-
-
Cell Seeding:
-
Harvest and count the cells.
-
Resuspend the cells in culture medium to a final concentration of 1 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium and add 100 µL of the medium containing the various concentrations of IN-3 or vehicle control (medium with DMSO).
-
Include wells with untreated cells as a positive control for growth.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized but is typically between 48 and 144 hours.[5]
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the IN-3 concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to calculate the GI50 value.
-
Clonogenic Survival Assay
This assay assesses the long-term effects of IN-3 on the ability of a single cell to form a colony.[8]
Objective: To determine the long-term impact of IN-3 on the reproductive viability of cancer cells.
Materials:
-
IN-3
-
MSI-H cancer cell line (e.g., SW48)
-
Appropriate cell culture medium
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of IN-3 for 24 hours.
-
-
Colony Formation:
-
After 24 hours, replace the medium with fresh, drug-free medium.
-
Incubate the plates for 8-20 days, allowing colonies to form.[7]
-
-
Colony Staining and Quantification:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency and survival fraction for each treatment condition relative to the untreated control.
-
Plot the survival fraction against the IN-3 concentration to generate a dose-response curve.
-
WRN Helicase Activity Assay (Biochemical)
This protocol provides a general framework for a biochemical assay to determine the IC50 of IN-3 against purified WRN protein.[9]
Objective: To directly measure the inhibitory effect of IN-3 on the enzymatic activity of WRN helicase.
Materials:
-
Recombinant full-length WRN protein
-
IN-3
-
DNA substrate (e.g., a forked duplex DNA with a fluorescent label and a quencher)[8]
-
Assay buffer (specific to the assay kit, but generally contains ATP and MgCl2)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add the assay buffer.
-
Add serial dilutions of IN-3 or DMSO (vehicle control).
-
Add the purified WRN protein to all wells except the negative control wells.[9]
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the DNA substrate and ATP.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Measurement:
-
Measure the fluorescence intensity. As WRN unwinds the DNA, the fluorophore and quencher are separated, leading to an increase in fluorescence.[8]
-
-
Data Analysis:
-
Normalize the data to the positive control (WRN activity without inhibitor) and negative control (no WRN).
-
Plot the percentage of inhibition against the logarithm of the IN-3 concentration.
-
Use non-linear regression to determine the IC50 value.[10]
-
Concluding Remarks
These protocols provide a comprehensive guide for researchers to characterize the dose-response of the WRN inhibitor IN-3. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is crucial for the preclinical evaluation of this promising anti-cancer agent. It is recommended to also assess target engagement and downstream pharmacodynamic markers, such as the induction of γH2AX, to further elucidate the mechanism of action of IN-3.[1][4][11]
References
- 1. doaj.org [doaj.org]
- 2. What are WRN inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WRN inhib News - LARVOL Sigma [sigma.larvol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. filecache.investorroom.com [filecache.investorroom.com]
Application Notes and Protocols for Studying DNA Damage Response Using Werner Syndrome RecQ Helicase-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Werner syndrome RecQ helicase (WRN) is a critical enzyme involved in maintaining genomic stability through its roles in DNA replication, repair, and recombination.[1] The protein possesses both 3'-5' DNA helicase and exonuclease activities.[1][2] Deficiencies in WRN lead to Werner syndrome, a rare autosomal recessive disorder characterized by premature aging and a predisposition to cancer. The central role of WRN in DNA metabolism, particularly in resolving complex DNA structures that can impede replication fork progression, has made it an attractive target for cancer therapy. This is especially true for tumors with microsatellite instability (MSI), which exhibit a synthetic lethal relationship with WRN inhibition.
Werner syndrome RecQ helicase-IN-3 is a potent and orally active small molecule inhibitor of WRN. It has demonstrated significant anti-proliferative activity in cancer cell lines, particularly those with MSI, by inducing DNA damage and apoptosis. These application notes provide detailed protocols for utilizing this compound to study the DNA damage response (DDR) in both in vitro and in vivo models.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Assay Condition |
| IC50 (Helicase Activity) | 0.06 µM | In vitro biochemical assay |
| IC50 (ATPase Activity) | 60 nM | In vitro biochemical assay |
| Cell Line | Parameter | Value | Assay Condition |
| SW48 (MSI) | GI50 | 0.06 µM | 8-20 days treatment |
| DLD1 WRN-KO | GI50 | >10 µM | 8-20 days treatment |
| Model | Parameter | Dosage | Treatment Duration | Effect |
| Mouse Xenograft | Tumor Growth Inhibition | 120 mg/kg | Daily for 22 days | Significant anti-cancer activity |
Experimental Protocols
Preparation and Handling of this compound
Stock Solution Preparation:
-
This compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in an appropriate solvent such as DMSO to a concentration of 10 mM.
-
Gently vortex or sonicate the solution to ensure it is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Storage:
-
Store the solid compound and stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Working Solution Preparation:
-
For cell culture experiments, dilute the stock solution in a complete cell culture medium to the desired final concentration.
-
It is recommended to prepare fresh working solutions for each experiment.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[4]
Materials:
-
Cells of interest (e.g., MSI and MSS cancer cell lines)
-
This compound
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells into an opaque-walled multiwell plate at a predetermined optimal density in a final volume of 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of culture medium.[5]
-
Incubate the plate at 37°C in a CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of this compound in the culture medium.
-
Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control for background luminescence.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[5][6][7]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]
-
Measure the luminescence using a plate reader.[6]
Colony Formation Assay
This assay assesses the long-term effects of the inhibitor on the ability of single cells to proliferate and form colonies.
Materials:
-
Cells of interest
-
This compound
-
6-well plates
-
Fixing solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)[8]
Procedure:
-
Seed a low density of cells (e.g., 200-1000 cells per well) into 6-well plates.[8]
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days if necessary.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with 4% paraformaldehyde for 20 minutes at room temperature.[9]
-
Wash the plates with PBS.
-
Stain the colonies with 0.5% crystal violet solution for 40 minutes at room temperature.[8]
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) manually or using an automated colony counter.
Immunofluorescence for γ-H2AX Foci
This protocol is used to visualize and quantify DNA double-strand breaks (DSBs) by detecting the phosphorylated form of histone H2AX (γ-H2AX).[10]
Materials:
-
Cells grown on coverslips in a multiwell plate
-
This compound
-
Fixation buffer (4% paraformaldehyde in PBS)
-
Primary antibody: anti-γ-H2AX antibody (e.g., Millipore, #05-636)
-
Fluorescently labeled secondary antibody
-
DAPI-containing mounting medium
Procedure:
-
Seed cells onto coverslips in a multiwell plate and allow them to attach.
-
Treat the cells with this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.[11][12]
-
Wash the cells three times with PBS for 2 minutes each.[11][12]
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.[11][12]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 30 minutes at room temperature.[11][12]
-
Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer, e.g., 1:200) overnight at 4°C.[11][12]
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 2 hours at room temperature, protected from light.[12]
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a DAPI-containing mounting medium.
-
Visualize the γ-H2AX foci using a fluorescence microscope and quantify the number of foci per cell using image analysis software like Fiji.[11]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cells of interest
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat them with this compound for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation at 1200 rpm for 5 minutes.[13]
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to fix the cells.[13]
-
Incubate the cells at 4°C for at least 30 minutes for fixation.[13]
-
Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.[13]
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate the cells for 20-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The data can be analyzed using software like ModFit or FlowJo to determine the percentage of cells in each phase of the cell cycle.[13]
Visualizations
Caption: WRN's role in the DNA damage response and the effect of its inhibition.
Caption: General workflow for studying WRN-IN-3's effects.
References
- 1. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 2. WRN helicase expression in Werner syndrome cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. ch.promega.com [ch.promega.com]
- 6. OUH - Protocols [ous-research.no]
- 7. scribd.com [scribd.com]
- 8. Colony Formation [protocols.io]
- 9. ossila.com [ossila.com]
- 10. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols for Cell Viability Assays: Werner Syndrome RecQ Helicase-IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Werner syndrome (WS) is a rare, autosomal recessive disorder characterized by premature aging and an increased risk of cancer.[1][2] The disease is caused by mutations in the WRN gene, which encodes a RecQ helicase.[2][3] The WRN protein is a crucial enzyme involved in maintaining genomic stability through its roles in DNA replication, repair, and recombination.[1][3] Due to its vital role in DNA metabolism, the WRN helicase has emerged as a promising therapeutic target in oncology, particularly in cancers with microsatellite instability (MSI) which show a synthetic lethal relationship with WRN inhibition.[4][5][6]
Werner syndrome RecQ helicase-IN-3 is a potent and orally active inhibitor of the WRN helicase.[7][8] This small molecule has demonstrated antiproliferative activity and is a valuable tool for studying the cellular consequences of WRN inhibition and for developing novel anticancer therapies.[7][8] This document provides detailed protocols for assessing the effect of this compound on cell viability using a common luminescence-based assay.
Data Presentation
The following table summarizes the reported in vitro activity of this compound.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ | WRN ATPase Assay | 0.06 µM | [7][8][9] |
| GI₅₀ | SW48 (colorectal adenocarcinoma) | 0.06 µM | [7] |
| GI₅₀ | DLD1 WRN-KO (colorectal adenocarcinoma, WRN knockout) | >10 µM | [7] |
Signaling Pathway
The WRN helicase plays a critical role in resolving complex DNA structures that can arise during replication and repair, thereby preventing genomic instability. Inhibition of WRN can lead to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis, particularly in cells that are already deficient in other DNA repair pathways, such as those with microsatellite instability.
Caption: Role of WRN helicase in DNA repair and the consequences of its inhibition.
Experimental Protocols
A widely used method for determining cell viability is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells.[10] This "add-mix-measure" assay is well-suited for high-throughput screening.[10]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
Materials:
-
Target cells (e.g., SW48) cultured in appropriate medium
-
This compound
-
CellTiter-Glo® Reagent (Promega)[10]
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings[11]
-
Multichannel pipette
-
Orbital shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Dilute the cells to the desired seeding density in culture medium. This should be optimized for each cell line to ensure the response is within the linear range of the assay.[12][13]
-
Seed the cells into the wells of an opaque-walled multiwell plate. For a 96-well plate, a typical volume is 100 µL per well.[12]
-
Include control wells with medium only for background luminescence measurement.[12]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium at the desired concentrations.
-
Add the compound dilutions to the appropriate wells. A vehicle control (e.g., DMSO) should be included.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[11][12]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium in a 96-well plate).[12]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]
-
Record the luminescence using a plate reader.[11]
-
-
Data Analysis:
-
Subtract the average background luminescence (from the medium-only wells) from all experimental readings.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and calculate the GI₅₀ or IC₅₀ value.
-
Experimental Workflow
The following diagram outlines the workflow for the CellTiter-Glo® cell viability assay.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
References
- 1. Research on Werner Syndrome: Trends from Past to Present and Future Prospects [mdpi.com]
- 2. Werner syndrome: MedlinePlus Genetics [medlineplus.gov]
- 3. Werner Syndrome: Clinical Features, Pathogenesis and Potential Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cenmed.com [cenmed.com]
- 9. This compound | | Probechem Biochemicals [probechem.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 11. OUH - Protocols [ous-research.no]
- 12. ch.promega.com [ch.promega.com]
- 13. MTT assay overview | Abcam [abcam.com]
Application Notes and Protocols: Western Blot for WRN Protein Detection Following IN-3 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Werner (WRN) protein, a member of the RecQ helicase family, plays a crucial role in maintaining genomic integrity through its functions in DNA replication, repair, and recombination[1][2]. Mutations in the WRN gene lead to Werner syndrome, a rare autosomal recessive disorder characterized by premature aging and a predisposition to cancer[1]. Given its critical role in DNA metabolism, WRN has emerged as a promising therapeutic target in oncology, particularly in cancers with microsatellite instability (MSI)[3][4][5]. IN-3 is a potent and orally active inhibitor of the WRN helicase with an IC50 of 0.06 µM[6]. This document provides a detailed protocol for the detection of WRN protein levels by Western blot in cultured cells following treatment with the WRN inhibitor, IN-3.
Key Experimental Protocols
I. Cell Culture and Treatment with IN-3
-
Cell Seeding: Plate cells (e.g., SW48, a microsatellite unstable colorectal cancer cell line) at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
IN-3 Treatment:
-
Prepare a stock solution of IN-3 in an appropriate solvent (e.g., DMSO).
-
Treat cells with varying concentrations of IN-3. Based on its reported GI50 of 0.06 µM in SW48 cells, a suggested concentration range for initial experiments is 0.01 µM to 1 µM[6].
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest IN-3 treatment.
-
The optimal treatment duration may vary depending on the cell line and experimental goals. A time course of 24, 48, and 72 hours is recommended for initial characterization.
-
II. Protein Extraction
-
Cell Lysis:
-
After treatment, place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS)[7].
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail)[7][8]. A volume of 0.5-1.0 mL per 10 cm dish is typically sufficient[7].
-
For adherent cells, use a cold plastic cell scraper to detach the cells from the dish[9].
-
Transfer the cell lysate to a pre-cooled microcentrifuge tube.
-
-
Lysate Clarification:
III. Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a suitable protein quantification assay. The Bicinchoninic Acid (BCA) assay is recommended as it is compatible with detergents commonly found in lysis buffers[10][11][12]. The Bradford assay can also be used, but may be less compatible with certain detergents[10][11].
-
Procedure: Follow the manufacturer's instructions for the chosen protein assay to create a standard curve using a known protein standard, such as bovine serum albumin (BSA), and determine the concentration of the unknown samples[11][12]. Accurate protein quantification is crucial for ensuring equal loading of samples onto the gel[10][13].
IV. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Based on the protein quantification results, dilute the cell lysates to the same concentration.
-
For each sample, mix an equal volume of lysate with 2x Laemmli sample buffer (containing 4% SDS, 10% 2-mercaptoethanol, 20% glycerol, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins[8].
-
-
Gel Electrophoresis:
-
Load 20-40 µg of total protein per lane into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel)[8][14]. The appropriate gel percentage will depend on the molecular weight of the WRN protein (approximately 162 kDa).
-
Include a pre-stained protein ladder to monitor the migration of proteins during electrophoresis.
-
Run the gel in 1X SDS running buffer until the dye front reaches the bottom of the gel[15].
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. PVDF membranes are recommended for their durability, especially if stripping and reprobing are planned[16][17].
-
Perform the transfer in a transfer buffer (e.g., Tris-glycine buffer with 20% methanol) according to the manufacturer's instructions for your transfer apparatus[7][18]. A common condition is 100V for 1 hour[18].
-
-
Immunoblotting:
-
Blocking: After transfer, block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding[8][18].
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for WRN protein overnight at 4°C with gentle agitation. The recommended dilution should be determined empirically, but a starting point of 1:1000 is common for many commercial antibodies[19].
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody[7][19].
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature[7].
-
Final Washes: Wash the membrane three times for 5-10 minutes each with TBST[7].
-
-
Detection:
-
Stripping and Reprobing (Optional):
-
To detect a loading control protein (e.g., GAPDH or β-actin) on the same membrane, the membrane can be stripped of the primary and secondary antibodies[16][21].
-
A mild stripping buffer (e.g., containing glycine and SDS at pH 2.2) or a harsher buffer with β-mercaptoethanol can be used[16][17].
-
After stripping, wash the membrane thoroughly, block again, and then probe with the primary antibody for the loading control protein[17][22]. It is important to note that stripping may lead to some loss of protein from the membrane, and therefore, quantitative comparisons before and after stripping should be made with caution[16].
-
Data Presentation
Table 1: Characteristics of WRN Inhibitor IN-3
| Parameter | Value | Cell Line | Reference |
| IC50 | 0.06 µM | - | [6] |
| GI50 | 0.06 µM | SW48 | [6] |
| GI50 | >10 µM | DLD1 WRN-KO | [6] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Mandatory Visualization
Caption: Experimental workflow for WRN protein detection by Western blot after IN-3 treatment.
Caption: Theoretical signaling pathway of WRN inhibition by IN-3 in MSI-high cancer cells.
References
- 1. WRN (8H3) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 2. WRN (F8N8Q) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. What are WRN inhibitors and how do they work? [synapse.patsnap.com]
- 4. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. origene.com [origene.com]
- 8. biorbyt.com [biorbyt.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. licorbio.com [licorbio.com]
- 11. bosterbio.com [bosterbio.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Guide to western blot quantification | Abcam [abcam.com]
- 14. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 15. www2.nau.edu [www2.nau.edu]
- 16. abcam.com [abcam.com]
- 17. StarrLab - Stripping and Reprobing a Western Blot Membrane [sites.google.com]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. researchgate.net [researchgate.net]
- 20. WRN Polyclonal Antibody (PA5-27319) [thermofisher.com]
- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 22. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols: Immunofluorescence Staining for DNA Damage Markers with WRN Inhibitor IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescence staining of DNA damage markers, specifically γH2AX and 53BP1, in cells treated with the Werner (WRN) helicase inhibitor IN-3. The inhibition of WRN, a key enzyme in DNA repair and maintenance of genomic stability, is a promising therapeutic strategy, particularly for microsatellite instable (MSI) cancers.[1][2][3] This protocol enables the visualization and quantification of DNA double-strand breaks (DSBs) induced by WRN inhibition, a critical step in evaluating the pharmacodynamic effects of inhibitors like IN-3.
Introduction
The Werner syndrome ATP-dependent helicase (WRN) is a member of the RecQ family of DNA helicases and possesses both helicase and exonuclease activities.[4] It plays a crucial role in various DNA metabolic processes, including DNA replication, repair, and telomere maintenance.[4][5] The absence or inhibition of WRN function leads to genomic instability, characterized by an accumulation of DNA damage, particularly DNA double-strand breaks (DSBs).[1][3]
Pharmacological inhibition of WRN has emerged as a synthetic lethal approach for treating cancers with microsatellite instability (MSI).[1][2][6] These cancer cells are particularly dependent on WRN for survival due to a high load of mutations and replication stress.[3][6] Therefore, WRN inhibitors are expected to selectively induce lethal DNA damage in MSI cancer cells.
A key method to assess the induction of DSBs is through the immunofluorescent detection of γH2AX and 53BP1. H2AX is a histone variant that is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DSBs.[7] This phosphorylation event serves as a scaffold to recruit a cascade of DNA damage response (DDR) proteins, including 53BP1, which plays a critical role in the choice of DSB repair pathway.[7][8][9] The co-localization of γH2AX and 53BP1 into discrete nuclear foci is a reliable marker for DSBs.[5][8][10]
This document provides a comprehensive protocol to assess the efficacy of the WRN inhibitor IN-3 by quantifying the formation of γH2AX and 53BP1 foci.
Signaling Pathway of WRN Inhibition-Induced DNA Damage
Caption: WRN inhibition leads to DNA damage.
Data Presentation: Expected Quantitative Effects of WRN Inhibition
The following table summarizes the anticipated quantitative outcomes of treating MSI-H cancer cells with a WRN inhibitor. Since specific data for "IN-3" is not publicly available, these values are based on published results for other potent WRN inhibitors and serve as a general guideline.
| Marker | Treatment Group | Expected Outcome | Fold Change vs. Control | Reference Cell Lines |
| γH2AX Foci | Vehicle Control | Baseline level of DNA damage | 1x | HCT-116, SW-48 (MSI-H) |
| WRN Inhibitor (e.g., IN-3) | Significant increase in foci number | >10x | HCT-116, SW-48 (MSI-H) | |
| Etoposide (Positive Control) | Robust induction of foci | >20x | HCT-116, SW-48 (MSI-H) | |
| 53BP1 Foci | Vehicle Control | Low number of basal foci | 1x | HCT-116, SW-48 (MSI-H) |
| WRN Inhibitor (e.g., IN-3) | Marked increase in foci, co-localizing with γH2AX | >10x | HCT-116, SW-48 (MSI-H) | |
| Etoposide (Positive Control) | Strong induction of foci | >20x | HCT-116, SW-48 (MSI-H) |
Experimental Workflow
Caption: Immunofluorescence workflow.
Experimental Protocols
Note: As "IN-3" is not a publicly characterized WRN inhibitor, the optimal concentration and treatment duration should be determined empirically through a dose-response and time-course experiment.
Materials and Reagents
-
Cell Lines: MSI-H cancer cell line (e.g., HCT-116, RKO) and as a control, a microsatellite stable (MSS) cell line (e.g., HT-29, U2OS).
-
WRN Inhibitor IN-3: Stock solution of known concentration.
-
Positive Control: Etoposide or other DNA damaging agent.
-
Culture Medium: Appropriate for the cell lines used.
-
Coverslips: Sterile, 12mm or 18mm glass coverslips.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).
-
Primary Antibodies:
-
Rabbit anti-γH2AX (Ser139) antibody
-
Mouse anti-53BP1 antibody
-
-
Secondary Antibodies:
-
Goat anti-Rabbit IgG, conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Goat anti-Mouse IgG, conjugated to a different fluorophore (e.g., Alexa Fluor 594)
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
Protocol for Immunofluorescence Staining
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Drug Treatment:
-
Prepare dilutions of IN-3 in culture medium. A typical starting range for a novel inhibitor might be 0.1 to 10 µM.
-
Treat cells with the desired concentrations of IN-3, a vehicle control (e.g., DMSO), and a positive control (e.g., 10 µM Etoposide for 1-2 hours).
-
Incubate for the desired treatment period (e.g., 24 hours). This should be optimized for IN-3.
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-γH2AX and anti-53BP1) in Blocking Buffer at their recommended concentrations.
-
Aspirate the blocking buffer and add the primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer.
-
Add the secondary antibody solution to the coverslips and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Perform a final wash with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Mount the coverslips onto glass slides with a drop of anti-fade mounting medium, cell-side down.
-
Seal the edges of the coverslip with nail polish and allow to dry.
-
Image Acquisition and Analysis
-
Microscopy:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for DAPI (blue), γH2AX (e.g., green), and 53BP1 (e.g., red).
-
For quantitative analysis, ensure that imaging parameters (e.g., exposure time, laser power) are kept constant across all samples.
-
Acquire images from multiple random fields of view for each condition to ensure representative data.
-
-
Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the number of γH2AX and 53BP1 foci per nucleus.
-
Nuclei can be identified and segmented based on the DAPI signal.
-
Set a consistent threshold for foci detection to be applied across all images.
-
Count the number of distinct foci for each marker within each nucleus. The co-localization of γH2AX and 53BP1 foci should also be assessed.
-
For each condition, analyze a sufficient number of cells (e.g., >100) to ensure statistical power.
-
-
Data Analysis:
-
Calculate the average number of foci per cell for each treatment condition.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the differences between the treated and control groups.
-
Present the data graphically, for example, as bar charts showing the mean number of foci ± standard error.
-
Conclusion
This protocol provides a robust framework for assessing the induction of DNA damage by the WRN inhibitor IN-3. By visualizing and quantifying γH2AX and 53BP1 foci, researchers can effectively measure the cellular response to WRN inhibition, providing crucial insights into the mechanism of action and pharmacodynamic properties of this and other similar compounds. This assay is a valuable tool in the preclinical development of novel cancer therapeutics targeting the DNA damage response pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The complexity of phosphorylated H2AX foci formation and DNA repair assembly at DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical proteomics reveals a γH2AX-53BP1 interaction in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Werner Syndrome RecQ Helicase-IN-3 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Werner syndrome (WS) is a rare, autosomal recessive disorder characterized by premature aging and an increased risk of cancer.[1][2] It is caused by mutations in the WRN gene, which encodes a RecQ helicase essential for maintaining genomic stability through its roles in DNA replication, repair, and telomere maintenance.[3][4] The helicase activity of the WRN protein is a key therapeutic target. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of Werner syndrome RecQ helicase-IN-3 , a potent small molecule inhibitor of WRN ATPase activity (IC50 = 60 nM), in animal models of Werner syndrome.
The protocols outlined here are designed to assess the potential of RecQ helicase-IN-3 to ameliorate aging-related phenotypes and improve healthspan in established mouse models of WS.
Relevant Animal Models
Standard mouse models often do not fully recapitulate the human WS phenotype due to the naturally long telomeres in laboratory mice.[5] Therefore, two primary models are recommended for these studies:
-
WrnΔhel/Δhel Mouse Model: This model carries a deletion in the helicase domain of the Wrn gene. These mice exhibit several features of WS, including metabolic abnormalities and a reduced lifespan.[6][7]
-
Terc-/-Wrn-/- Mouse Model: This double-knockout model lacks both the telomerase RNA component and the Wrn protein. Later generations of these mice display a phenotype that more closely resembles human WS, including accelerated aging and cancer predisposition, due to telomere dysfunction.[5][8]
Signaling Pathways and Experimental Workflow
Signaling Pathway of WRN Deficiency and Therapeutic Intervention
Caption: WRN helicase role in mitigating cellular stress and the impact of its inhibition.
Experimental Workflow for Efficacy Testing
Caption: A comprehensive workflow for in vivo testing of RecQ Helicase-IN-3.
Experimental Protocols
Animal Husbandry and Dosing
-
Animal Model: WrnΔhel/Δhel mice on a C57BL/6 background, aged 6-8 months.
-
Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Groups: Randomly assign mice (n=10-12 per group, mixed-sex) to one of the following treatment groups:
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
RecQ helicase-IN-3 (10 mg/kg)
-
RecQ helicase-IN-3 (30 mg/kg)
-
-
Compound Preparation: Prepare a fresh suspension of RecQ helicase-IN-3 in the vehicle daily.
-
Administration: Administer the assigned treatment via oral gavage once daily for 12 consecutive weeks.
In-Life Phenotypic Assessments
-
Body Weight and Clinical Observations: Record body weight and perform a clinical assessment of general health weekly.
-
Metabolic Analysis (monthly):
-
Glucose Tolerance Test (GTT): Fast mice for 6 hours, then administer an intraperitoneal injection of glucose (2 g/kg body weight). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Levels: Collect blood samples via tail vein bleed and measure plasma insulin levels using a commercially available ELISA kit.
-
-
Frailty Index (at baseline and end of study): Assess frailty using a standardized mouse frailty index, which includes measures of coat condition, kyphosis, mobility, and grip strength.
Terminal Endpoint Biomarker Analysis
-
Tissue Collection: At the end of the 12-week treatment period, euthanize mice and collect tissues (liver, skin, and spleen) for analysis.
-
Cellular Senescence Staining (SA-β-gal):
-
Fix fresh-frozen tissue sections (10 µm) in 2% formaldehyde/0.2% glutaraldehyde for 15 minutes.
-
Wash sections with PBS.
-
Incubate sections overnight at 37°C in a staining solution containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, and NaCl in a citrate-buffered saline at pH 6.0.
-
Wash, counterstain with Nuclear Fast Red, and mount coverslips.
-
Quantify the percentage of SA-β-gal positive cells using image analysis software.
-
-
Immunohistochemistry for p16Ink4a and γH2AX:
-
Fix tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and perform antigen retrieval.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate sections with primary antibodies against p16Ink4a or phospho-Histone H2A.X (Ser139).
-
Apply a secondary antibody and a detection reagent (e.g., DAB).
-
Counterstain with hematoxylin.
-
Quantify the number of positive cells per high-power field.
-
-
Quantitative Real-Time PCR (qRT-PCR) for SASP Factors:
-
Isolate total RNA from liver tissue using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green chemistry for key Senescence-Associated Secretory Phenotype (SASP) genes (e.g., Il-6, Il-1β, Mmp3).
-
Normalize expression levels to a housekeeping gene (e.g., Gapdh).
-
Data Presentation: Hypothetical Efficacy Data
The following tables present hypothetical data to illustrate the expected outcomes of a successful study with RecQ helicase-IN-3.
Table 1: Metabolic Phenotypes in WrnΔhel/Δhel Mice After 12 Weeks of Treatment
| Parameter | Vehicle Control | RecQ Helicase-IN-3 (10 mg/kg) | RecQ Helicase-IN-3 (30 mg/kg) |
| Fasting Blood Glucose (mg/dL) | 185 ± 15 | 150 ± 12 | 130 ± 10** |
| Glucose Tolerance (AUC) | 32,000 ± 2,500 | 25,000 ± 2,000 | 21,000 ± 1,800 |
| Fasting Insulin (ng/mL) | 2.5 ± 0.4 | 1.8 ± 0.3* | 1.4 ± 0.2 |
| Body Weight Gain (%) | 15 ± 3 | 10 ± 2 | 8 ± 2* |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control. |
Table 2: Cellular Senescence and DNA Damage Markers in Liver Tissue
| Biomarker | Vehicle Control | RecQ Helicase-IN-3 (10 mg/kg) | RecQ Helicase-IN-3 (30 mg/kg) |
| SA-β-gal Positive Cells (%) | 25 ± 4 | 15 ± 3 | 10 ± 2** |
| p16Ink4a Positive Cells (%) | 18 ± 3 | 10 ± 2 | 7 ± 1 |
| γH2AX Foci per Cell | 8 ± 1.5 | 5 ± 1.0* | 3 ± 0.8 |
| Il-6 mRNA (fold change) | 4.5 ± 0.8 | 2.5 ± 0.5 | 1.8 ± 0.4** |
| Mmp3 mRNA (fold change) | 3.8 ± 0.6 | 2.1 ± 0.4 | 1.5 ± 0.3** |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control. |
Logical Relationships in Efficacy Assessment
Caption: Logical flow from molecular inhibition to organismal phenotype improvement.
Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical evaluation of RecQ helicase-IN-3 in mouse models of Werner syndrome. By focusing on key aging-related phenotypes and cellular biomarkers, these studies will help to determine the therapeutic potential of inhibiting the WRN helicase to combat the accelerated aging seen in this devastating disease. The successful amelioration of these phenotypes would provide a strong rationale for further development of RecQ helicase-IN-3 as a novel therapeutic for Werner syndrome.
References
- 1. Quantitative Analysis of Cellular Senescence in Culture and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Epigenetic Clock to Measure Biological Age in Mice – Fight Aging! [fightaging.org]
- 3. Plasma biomarkers of mouse aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Age- and Tissue-Specific Expression of Senescence Biomarkers in Mice [frontiersin.org]
- 5. Metabolic and Phenotypic Differences between Mice Producing a Werner Syndrome Helicase Mutant Protein and Wrn Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative identification of senescent cells in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing WRN Inhibitor IN-3 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the WRN inhibitor IN-3 in in vitro experiments.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of WRN inhibitor IN-3?
WRN inhibitor IN-3 is a potent and orally active inhibitor of the Werner syndrome RecQ helicase (WRN).[1] The primary mechanism of action for WRN inhibitors is the exploitation of synthetic lethality in cancer cells with high microsatellite instability (MSI-H).[2][3]
-
Synthetic Lethality: MSI-H cells, which have a deficient DNA mismatch repair (MMR) system, are highly dependent on WRN for survival to resolve replication stress.[2][3] Inhibition of WRN's helicase activity in these cells leads to an accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately apoptosis.[2][3] Microsatellite-stable (MSS) cells, with a functional MMR system, are significantly less sensitive to WRN inhibition.[2]
-
WRN Degradation: Pharmacological inhibition of WRN can lead to the trapping of the WRN protein on chromatin. This is followed by ubiquitination and proteasomal degradation, a process that is selectively observed in MSI-H cells.[4]
2. What is the recommended starting concentration for IN-3 in cell culture?
The optimal concentration of IN-3 is cell line-dependent. Based on available data, a good starting point for dose-response experiments is to test a range from 10 nM to 10 µM.
For initial experiments, if the MSI status of your cell line is known, you can refer to the following table for guidance.
Table 1: Reported GI₅₀ Values for WRN Inhibitors
| Cell Line | MSI Status | WRN Inhibitor | GI₅₀ (µM) | Reference |
| SW48 | MSI-H | IN-3 | 0.07 | [1] |
| DLD1 WRN-KO | N/A | IN-3 | >10 | [1] |
| SW48 | MSI-H | HRO761 | 0.04 | [5] |
| HCT-116 | MSI-H | KWR-095 | N/A | |
| SW620 | MSS | KWR-095 | >67-fold higher than SW48 |
Note: GI₅₀ (50% growth inhibition) values can vary between studies and experimental conditions. It is crucial to determine the optimal concentration for your specific cell line and assay.
3. How should I prepare and store IN-3?
-
Solvent: IN-3 is typically dissolved in dimethyl sulfoxide (DMSO).
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
4. How long should I treat my cells with IN-3?
The required treatment time can vary depending on the cell line and the assay being performed. For cell viability assays, longer incubation times (e.g., 4 to 14 days) are often necessary to observe a significant effect, as the induction of DNA damage and subsequent cell death can be a slow process.[5] For mechanistic studies, such as detecting DNA damage (γH2AX) or WRN degradation, shorter time points (e.g., 24 to 72 hours) may be sufficient.
Troubleshooting Guide
Table 2: Common Problems and Solutions with WRN Inhibitor IN-3
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low activity of IN-3 in MSI-H cells | 1. Suboptimal concentration: The concentration of IN-3 may be too low. 2. Short incubation time: The treatment duration may be insufficient to induce cell death. 3. Incorrect MSI status: The cell line may not be MSI-H. 4. Compound degradation: The inhibitor may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM). 2. Increase the incubation time. For viability assays, try 7, 10, or 14 days. 3. Verify the MSI status of your cell line using appropriate molecular markers. 4. Prepare a fresh stock solution of IN-3 and store it properly in aliquots at -20°C or -80°C. |
| High background or non-specific effects in MSS cells | 1. High concentration: The concentration of IN-3 may be too high, leading to off-target effects. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Off-target effects of the inhibitor: The inhibitor may have off-target activities at high concentrations. | 1. Lower the concentration of IN-3. Aim for a concentration that is effective in MSI-H cells but has minimal effect on MSS cells. 2. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%). Include a vehicle control (DMSO alone) in your experiments. 3. Review the literature for known off-target effects of triazolo-pyrimidine compounds. If possible, test the inhibitor on a WRN knockout cell line to confirm on-target activity. |
| Inconsistent results between experiments | 1. Cell passage number: High passage numbers can lead to genetic drift and altered drug sensitivity. 2. Cell density: The initial seeding density can affect the outcome of viability assays. 3. Variability in drug preparation: Inconsistent preparation of stock and working solutions. | 1. Use cells with a consistent and low passage number for all experiments. 2. Optimize and maintain a consistent cell seeding density for each experiment. 3. Prepare fresh dilutions of IN-3 from a single, validated stock solution for each experiment. |
| No WRN protein degradation observed in MSI-H cells by Western blot | 1. Insufficient treatment time or concentration: The conditions may not be optimal to induce WRN degradation. 2. Antibody issues: The primary antibody against WRN may not be effective. 3. Lysate preparation: Protein degradation during sample preparation. | 1. Perform a time-course and dose-response experiment to determine the optimal conditions for WRN degradation. 2. Validate your WRN antibody using a positive control (e.g., lysate from a cell line with high WRN expression) and a negative control (e.g., lysate from WRN knockout cells). 3. Use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice. |
| High γH2AX signal in control (untreated) cells | 1. Baseline DNA damage: Some cancer cell lines have a high basal level of DNA damage. 2. Cell culture stress: Factors like high cell density or nutrient deprivation can induce DNA damage. | 1. Compare the γH2AX signal in treated cells to the vehicle-treated control to assess the specific effect of the inhibitor. 2. Ensure optimal cell culture conditions, including appropriate seeding density and regular media changes. |
Experimental Protocols
1. Cell Viability Assay (Crystal Violet Staining)
This protocol is for determining the effect of IN-3 on cell proliferation and survival.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of IN-3 in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 4, 7, or 10 days).
-
Staining:
-
Carefully remove the medium.
-
Wash the cells once with PBS.
-
Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes at room temperature.
-
Wash the plate thoroughly with water and let it air dry.
-
-
Quantification:
-
Solubilize the crystal violet stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 590 nm using a plate reader.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
2. Western Blot for WRN Degradation
This protocol is for assessing the levels of WRN protein following treatment with IN-3.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of IN-3 or vehicle control for the specified time.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against WRN overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
3. Immunofluorescence for γH2AX Foci Formation
This protocol is for visualizing DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and allow them to adhere. Treat the cells with IN-3 or a vehicle control.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope.
-
Signaling Pathways and Workflows
WRN Inhibition Signaling Pathway
The following diagram illustrates the synthetic lethal interaction of WRN inhibition in MSI-H cancer cells and the subsequent pathway leading to WRN protein degradation.
Figure 1. Mechanism of WRN inhibitor IN-3 in MSI-H cancer cells.
Workflow for Optimizing IN-3 Concentration
This diagram outlines a systematic approach to determine the optimal concentration of IN-3 for your in vitro experiments.
Figure 2. Workflow for IN-3 concentration optimization.
References
- 1. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 5. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]
Troubleshooting unexpected results in WRN inhibitor IN-3 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the Werner syndrome helicase (WRN) inhibitor, IN-3.
Troubleshooting Guide
This guide addresses potential unexpected results you may encounter during your experiments with IN-3.
Biochemical Assays
Question: In my helicase unwinding assay, IN-3 shows lower potency (higher IC50) than expected.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| IN-3 Degradation | Ensure proper storage of IN-3 according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Suboptimal Assay Conditions | Verify that the concentrations of ATP, Mg2+, and DNA substrate are optimal for WRN helicase activity. WRN helicase activity is dependent on an equimolar concentration of Mg2+ and ATP.[1] |
| High ATP Concentration | If using a competitive inhibitor, high concentrations of ATP in the assay can compete with the inhibitor for binding to the enzyme, leading to an apparent decrease in potency. Consider performing the assay at ATP concentrations closer to the Km for WRN. |
| Incorrect Protein Concentration | Ensure the concentration of purified WRN protein is accurate. Use a fresh aliquot of the enzyme and verify its activity with a known control inhibitor. |
| Assay Artifacts | Some compounds can interfere with the detection method (e.g., fluorescence quenching or enhancement). Run a control experiment without the enzyme to check for any direct effect of IN-3 on the fluorescent DNA substrate.[2] |
Question: My ATPase assay results show that IN-3 is a weak inhibitor of WRN's ATPase activity, but it's a potent inhibitor in the helicase assay. Is this normal?
Answer: Yes, this can be a normal finding for certain WRN inhibitors. Some inhibitors act by preventing the conformational changes required for DNA unwinding without directly blocking ATP hydrolysis.[3] This suggests that IN-3 may be an allosteric inhibitor that locks the helicase in an inactive conformation.[3][4] For example, the WRN inhibitor NSC 19630 showed only modest inhibition of ATPase activity at concentrations that potently inhibited helicase activity.[2]
Cell-Based Assays
Question: IN-3 is not showing the expected selective lethality in my microsatellite instability-high (MSI-H) cancer cell lines.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incorrect Cell Line Status | Confirm the MSI status of your cell lines using appropriate molecular markers. |
| Low IN-3 Concentration or Short Treatment Duration | The anti-proliferative effects of WRN inhibition can accumulate over multiple cell cycles.[5] Perform a dose-response and time-course experiment to determine the optimal concentration and duration of IN-3 treatment for your specific cell lines. |
| Cell Line Specific Resistance | Some MSI-H cell lines may exhibit intrinsic resistance to WRN inhibitors. This could be due to various factors, including the expression of drug efflux pumps or alterations in downstream signaling pathways. Consider testing a panel of different MSI-H cell lines. |
| Compound Inactivity in Cells | The compound may have poor cell permeability or be rapidly metabolized. If possible, use a target engagement assay (e.g., cellular thermal shift assay) to confirm that IN-3 is binding to WRN inside the cells.[6] |
Question: I am observing significant cell death in my microsatellite stable (MSS) control cell lines treated with IN-3.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Off-Target Effects | At high concentrations, IN-3 may have off-target effects that cause general cytotoxicity.[7][8][9] It is crucial to determine the therapeutic window of the inhibitor. Perform a dose-response curve to identify a concentration that is selectively toxic to MSI-H cells. |
| Non-Specific Cytotoxicity | The observed cell death might not be due to WRN inhibition. To confirm that the effect is WRN-dependent, you can use a WRN knockout or knockdown cell line as a control. In these cells, the cytotoxic effect of a specific WRN inhibitor should be significantly reduced or absent.[10] |
| Assay Interference | Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT, CellTiter-Glo), leading to inaccurate readings.[11] Consider using an alternative method for assessing cell viability, such as direct cell counting or a clonogenic assay.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of WRN inhibitor IN-3?
A1: WRN inhibitors like IN-3 work based on the principle of synthetic lethality.[12][13] Cancer cells with high microsatellite instability (MSI-H) have a deficient DNA mismatch repair (MMR) system.[14] These cells become highly dependent on the WRN helicase for survival to resolve replication stress and repair DNA damage.[14][15] By inhibiting the helicase activity of the WRN protein, IN-3 induces an accumulation of DNA double-strand breaks and chromosomal instability, ultimately leading to selective cell death in MSI-H cancer cells while having minimal effect on healthy, microsatellite stable (MSS) cells.[14][15][16]
Q2: How do I select the appropriate cell lines for my experiments?
A2: For studying the selective effects of IN-3, it is essential to use both MSI-H and MSS cancer cell lines. The sensitivity to WRN inhibitors is generally correlated with the MSI-H status.[15] It is recommended to use a panel of well-characterized cell lines from different cancer types (e.g., colorectal, endometrial, gastric) to ensure the observed effects are not cell-line specific.
Q3: What are the key controls I should include in my experiments?
A3: Key controls for your experiments should include:
-
Vehicle Control: Typically DMSO, to control for any effects of the solvent.
-
Positive Control: A known WRN inhibitor (if available) to validate your assay setup.
-
Cell Line Controls: Both MSI-H and MSS cell lines to demonstrate selectivity.
-
WRN-dependency Control: WRN knockout or knockdown cell lines to confirm that the observed cellular phenotype is a direct result of WRN inhibition.
Q4: Can cancer cells develop resistance to IN-3?
A4: Yes, acquired resistance to WRN inhibitors is a potential issue. Studies have shown that prolonged exposure to WRN inhibitors can lead to the emergence of resistant cell populations.[17] Resistance can be mediated by on-target mutations in the WRN gene that prevent the inhibitor from binding effectively.[17]
Experimental Protocols
WRN Helicase Activity Assay (Fluorescence-Based)
This protocol is a general guideline for a fluorescence-based helicase unwinding assay.
-
Prepare the DNA Substrate: A forked DNA duplex substrate with a fluorophore on one strand and a quencher on the complementary strand is commonly used. When the duplex is unwound by WRN, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 30 mM Tris-HCl pH 7.5, 2 mM MgCl₂, 50 mM NaCl, 0.02% BSA).
-
In a 384-well plate, add the reaction buffer, purified recombinant WRN protein, and varying concentrations of IN-3 (or vehicle control).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at room temperature.
-
-
Initiate the Reaction: Add the DNA substrate and ATP to the wells to start the reaction.
-
Detection: Monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a common method for assessing cell viability.
-
Cell Seeding: Seed MSI-H and MSS cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of IN-3 or vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 to 120 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Quantitative Data Summary
The following table summarizes the potency of various WRN inhibitors from the literature to provide a reference for expected efficacy.
| Inhibitor | Assay Type | Target/Cell Line | IC50 / GI50 |
| HRO761 | ATPase Assay | Purified WRN | 100 nM |
| HRO761 | Proliferation Assay | SW48 (MSI-H) | 40 nM |
| GSK_WRN3 | Proliferation Assay | MSI-H Cell Lines | Varies |
| GSK_WRN4 | Proliferation Assay | MSI-H Cell Lines | Varies |
| NSC 19630 | Helicase Assay | Purified WRN | 20 µM |
Visualizations
Caption: Simplified signaling pathway of WRN in response to DNA damage and its inhibition by IN-3.
Caption: General experimental workflow for the screening and characterization of a WRN inhibitor like IN-3.
Caption: A troubleshooting decision tree for unexpected results in cell-based assays with IN-3.
References
- 1. What are the limitations of cell viability assays? | AAT Bioquest [aatbio.com]
- 2. Discovering New Medicines Targeting Helicases: Challenges and Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 6. doaj.org [doaj.org]
- 7. Common pitfalls in preclinical cancer target validation | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Common pitfalls in preclinical cancer target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. en.ice-biosci.com [en.ice-biosci.com]
- 11. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 12. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are WRN inhibitors and how do they work? [synapse.patsnap.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
Potential off-target effects of Werner syndrome RecQ helicase-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Werner syndrome RecQ helicase-IN-3. The information is tailored for scientists and drug development professionals to anticipate and address potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and orally active inhibitor of the Werner syndrome RecQ helicase (WRN).[1][2] Its primary mechanism of action is the inhibition of the helicase activity of the WRN protein.[3][4][5] This inhibition is particularly effective in cancer cells with microsatellite instability (MSI), where the loss of WRN function leads to synthetic lethality.[3][4][6]
Q2: What is the reported potency of this compound against its target?
A2: The inhibitor has a reported half-maximal inhibitory concentration (IC50) of 0.06 µM against WRN helicase.[1][2]
Q3: How does this inhibitor selectively target certain cancer cells?
A3: The selectivity of this compound is based on the concept of synthetic lethality.[7] Cancers with microsatellite instability (MSI) are deficient in mismatch repair (MMR) and have a higher reliance on WRN helicase to resolve DNA replication stress.[3][4] By inhibiting WRN in these cells, the compound induces DNA damage and cell death, while having a minimal effect on healthy, microsatellite stable (MSS) cells.[6] For instance, the compound shows potent antiproliferative activity in the MSI colorectal cancer cell line SW48 (GI50 of 0.06 µM), but significantly less activity in DLD1 WRN-knockout cells (GI50 > 10 µM).[1]
Q4: What are the known off-target effects of this compound?
A4: While specific off-target kinase profiling data for this compound is not publicly available in the provided search results, the development of highly selective WRN inhibitors has been a focus of recent research.[3][4][8] Generally, it is crucial to assess the selectivity of any inhibitor against other members of the RecQ helicase family (e.g., BLM, RECQ1, FANCJ) and a broader panel of kinases to rule out confounding off-target effects.[9] Researchers should consider performing their own selectivity profiling experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values in cellular assays | 1. Cell line integrity and passage number.2. Variability in compound concentration.3. Assay conditions (e.g., incubation time, cell density). | 1. Use low-passage, authenticated cell lines. Standardize cell seeding density.2. Prepare fresh serial dilutions of the inhibitor for each experiment.3. Optimize and standardize incubation times and other assay parameters. |
| Lack of selective cytotoxicity in MSI vs. MSS cells | 1. Incorrect MSI/MSS status of cell lines.2. Off-target effects of the inhibitor.3. Compensatory cellular mechanisms. | 1. Verify the MSI status of your cell lines using standard markers (e.g., BAT25, BAT26).2. Perform a kinase panel screen or test against other RecQ helicases to check for off-target activity.3. Investigate potential resistance mechanisms through genomic or proteomic analysis.[10] |
| High background in in vitro helicase assays | 1. Suboptimal substrate quality.2. Non-specific binding of the inhibitor.3. Instability of the recombinant WRN protein. | 1. Ensure high purity of the DNA substrate.2. Include appropriate controls (e.g., no enzyme, no ATP) to determine background levels.3. Verify the stability and activity of the purified WRN enzyme.[11] |
| Compound precipitation in culture media | 1. Poor solubility of the inhibitor.2. High final concentration. | 1. Prepare a higher concentration stock in a suitable solvent (e.g., DMSO) and dilute further in media.2. Determine the maximal soluble concentration in your specific cell culture medium. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Assay Type | Value | Reference |
| WRN Helicase | Biochemical IC50 | 0.06 µM | [1][2] |
| SW48 (MSI) | Cellular GI50 | 0.06 µM | [1] |
| DLD1 WRN-KO | Cellular GI50 | >10 µM | [1] |
Experimental Protocols
Protocol 1: WRN Helicase Activity Assay (Fluorescence-Based)
This protocol is a generalized method based on common fluorescence-based helicase assays.[12]
Objective: To measure the unwinding activity of WRN helicase and the inhibitory effect of this compound.
Materials:
-
Recombinant full-length WRN protein
-
Fluorescently labeled forked DNA substrate (e.g., one strand with a fluorophore like TAMRA and the complementary strand with a quencher like BHQ2)[11][12]
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
ATP solution (10 mM)
-
This compound (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Add 10 µL of recombinant WRN protein (final concentration ~1 nM) to all wells except the 'no enzyme' control.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a mixture of the DNA substrate (final concentration ~0.5 nM) and ATP (final concentration ~2 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity (e.g., excitation/emission wavelengths appropriate for TAMRA).
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the antiproliferative effect of this compound on MSI and MSS cancer cell lines.
Materials:
-
MSI (e.g., SW48) and MSS cell lines
-
Complete cell culture medium
-
This compound
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations.
-
Incubate the plate for 72 hours (or an optimized time course).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. [PDF] Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What are WRN inhibitors and how do they work? [synapse.patsnap.com]
- 8. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. bpsbioscience.com [bpsbioscience.com]
Interpreting cytotoxicity data for Werner syndrome RecQ helicase-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Werner syndrome RecQ helicase-IN-3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active inhibitor of the Werner syndrome RecQ helicase (WRN).[1] WRN is a key enzyme involved in DNA repair, replication, and telomere maintenance.[2][3][4][5][6] The inhibitor demonstrates antiproliferative and anticancer activities by targeting the helicase function of WRN, which is crucial for the survival of certain cancer cells, particularly those with microsatellite instability (MSI).[1][7][8][9][10]
Q2: What are the key experimental readouts for the cytotoxic effects of this inhibitor?
The primary readout for cytotoxicity is cell viability or proliferation, often measured as the concentration that causes 50% growth inhibition (GI50). For this compound, a significant difference in GI50 is observed between cell lines that are dependent on WRN and those that are not (e.g., WRN knockout).[1] Other important readouts include the induction of DNA damage markers and apoptosis.[7][8]
Q3: In which type of cancer cell lines is this compound expected to be most effective?
WRN inhibitors, including compounds like this compound, are particularly effective in cancer cells with high microsatellite instability (MSI-H).[7][8][9] These cells are deficient in mismatch repair (MMR) and rely on WRN to resolve replication stress, creating a synthetic lethal relationship.[7][8][9]
Cytotoxicity Data Summary
The following table summarizes the quantitative data for the antiproliferative activity of this compound.
| Compound | Cell Line | Genotype | Parameter | Value |
| This compound (example 96) | SW48 | WRN-proficient | GI50 | 0.06 µM[1] |
| This compound (example 96) | DLD1 | WRN-KO | GI50 | >10 µM[1] |
Experimental Protocols and Methodologies
A detailed methodology for a common cytotoxicity assay is provided below.
Cell Viability/Antiproliferation Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Materials:
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled microplates
-
Cell line of interest (e.g., SW48, DLD1 WRN-KO)
-
Complete cell culture medium
-
DMSO (for compound dilution)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined density (e.g., 500 cells per well in 100 µL of medium) and incubate at 37°C and 5% CO2.[7]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound at concentrations 10-fold higher than the desired final concentrations.[1]
-
Cell Treatment: After allowing the cells to adhere overnight, treat them with the serially diluted compound. Ensure the final DMSO concentration does not exceed 1%. Include DMSO-only wells as a negative control.[11]
-
Incubation: Incubate the plate for the desired duration of the experiment (e.g., 8-20 days).[1]
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.[7]
-
-
Data Analysis: Normalize the luminescence data to the DMSO-treated control wells. Plot the normalized data against the compound concentration and use a non-linear regression model to determine the GI50 value.[7]
Visualizations
Signaling Pathway and Experimental Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 3. oaepublish.com [oaepublish.com]
- 4. Roles of the Werner syndrome RecQ helicase in DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The RecQ DNA helicases in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | RECQL1 and WRN DNA repair helicases: potential therapeutic targets and proliferative markers against cancers [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. mdpi.com [mdpi.com]
Minimizing variability in experiments with WRN inhibitor IN-3
Welcome to the technical support center for the WRN inhibitor, IN-3. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals minimize variability and achieve reliable results in their experiments with IN-3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the WRN inhibitor IN-3?
A1: The WRN inhibitor IN-3 functions through a mechanism known as synthetic lethality. It specifically targets the helicase activity of the Werner (WRN) protein.[1][2] In cancer cells with high microsatellite instability (MSI-H), the WRN helicase is essential for resolving replication stress that arises from expanded DNA dinucleotide repeats.[2][3] By inhibiting WRN's helicase function, IN-3 leads to an accumulation of DNA double-strand breaks and chromosomal instability, which selectively triggers apoptosis and cell death in MSI-H cancer cells while largely sparing healthy, microsatellite stable (MSS) cells.[2][3] Upon inhibition, the WRN protein can become trapped on the chromatin and is subsequently targeted for proteasomal degradation.[4]
Q2: In which cell lines is IN-3 expected to be most effective?
A2: IN-3 is most effective in cancer cell lines characterized by high microsatellite instability (MSI-H). The synthetic lethal relationship between WRN inhibition and MSI is the basis for its selective activity.[4] Therefore, researchers should expect to see significant anti-proliferative effects in MSI-H cell lines, such as SW48, whereas microsatellite stable (MSS) cell lines or WRN knockout cell lines should show minimal response.[1] For example, in one study, the GI₅₀ for IN-3 in the MSI-H cell line SW48 was 0.06 µM, while in DLD1 WRN-KO cells, it was greater than 10 µM.[1]
Q3: What are the recommended storage and handling conditions for IN-3?
A3: Proper storage and handling are critical to maintain the stability and activity of IN-3. For long-term storage, the powdered form of IN-3 should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q4: What is the solubility of IN-3?
A4: IN-3 is soluble in DMSO at a concentration of 62.5 mg/mL (90.97 mM). To achieve this, ultrasonic treatment, warming, and heating to 60°C may be necessary. It is important to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Cell Health or Plating Density | Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. Use a consistent seeding density for all wells and plates. |
| Inaccurate Drug Concentration | Prepare fresh serial dilutions of IN-3 from a recently prepared stock solution for each experiment. Verify the concentration of the stock solution. |
| Suboptimal Incubation Time | The anti-proliferative effects of WRN inhibitors can be time-dependent.[5] Consider extending the incubation period (e.g., from 4 to 8 days or longer) to observe a more pronounced effect, especially at lower concentrations.[1] |
| Cell Line Mischaracterization | Confirm the MSI status of your cell lines. IN-3's efficacy is highly dependent on a cell line being MSI-H. Use a known MSI-H cell line (e.g., SW48) as a positive control and an MSS cell line as a negative control.[1] |
| DMSO Concentration Effects | Ensure the final concentration of DMSO is consistent across all wells, including vehicle controls, and is below a cytotoxic level (typically <0.5%). |
Issue 2: No or Weak Induction of DNA Damage Markers (e.g., γH2AX, p-ATM)
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Drug Concentration or Treatment Time | Increase the concentration of IN-3 and/or the duration of the treatment. DNA damage response to WRN inhibition is both dose- and time-dependent.[3] A concentration of 10 µM for 24 hours has been shown to induce DNA damage markers with other WRN inhibitors.[4] |
| Cell Line is Not MSI-H | As with viability assays, the induction of DNA damage is specific to MSI-H cells.[4] Verify the MSI status of your cell line. |
| Suboptimal Western Blot Protocol | Optimize your western blot protocol. Ensure efficient protein extraction, use appropriate antibody concentrations and incubation times, and include a positive control for DNA damage (e.g., cells treated with etoposide). |
| Timing of Analysis | The peak of the DNA damage response may occur at a specific time point post-treatment. Conduct a time-course experiment (e.g., 4, 8, 24, 48 hours) to identify the optimal time to assess DNA damage markers.[3] |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ | 0.06 µM | In vitro WRN helicase activity assay | [1] |
| GI₅₀ (SW48 cells) | 0.06 µM | Cell proliferation assay (8-20 days) | [1] |
| GI₅₀ (DLD1 WRN-KO cells) | >10 µM | Cell proliferation assay (8-20 days) | [1] |
| In Vivo Dosage | 120 mg/kg | Daily oral administration in a mouse xenograft model (SW48 cells) for 22 days | [1] |
Experimental Protocols
Cell Viability/Proliferation Assay (General Protocol)
-
Cell Seeding: Seed MSI-H (e.g., SW48) and MSS (e.g., HT-29) cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of IN-3 in complete growth medium. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the 2X drug dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for 4 to 8 days at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: After the incubation period, assess cell viability using a reagent such as CellTiter-Glo®. Measure luminescence according to the manufacturer's protocol.
-
Data Analysis: Normalize the luminescence readings of treated wells to the vehicle control wells. Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to determine the GI₅₀ value.
Western Blot for DNA Damage Markers (General Protocol)
-
Cell Treatment: Plate MSI-H cells (e.g., HCT-116) in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of IN-3 (e.g., 0.1 µM to 10 µM) or a vehicle control for a specified time (e.g., 24 hours). Include a positive control for DNA damage, such as etoposide (10 µM).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against DNA damage markers (e.g., anti-γH2AX, anti-p-ATM, anti-p-CHK2) overnight at 4°C. Also, probe for a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Mechanism of action of WRN inhibitor IN-3 in MSI-H cancer cells.
Caption: Troubleshooting workflow for high variability in cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
Technical Support Center: Cell Line-Specific Responses to Werner Syndrome RecQ Helicase (WRN) Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Werner syndrome RecQ helicase (WRN) inhibitors, including WRN-IN-3 and other similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for WRN helicase inhibitors?
A1: WRN helicase inhibitors primarily work through a concept called synthetic lethality.[1] In many cancer cells, particularly those with microsatellite instability (MSI), there are existing deficiencies in DNA repair pathways.[1] The WRN protein plays a crucial role in DNA replication, recombination, and repair.[1] By inhibiting the helicase activity of WRN, these compounds introduce a state of high genomic instability in cancer cells that are already compromised in their DNA repair capabilities, leading to cell death.[1] This approach is similar to the therapeutic strategy of PARP inhibitors used in BRCA-mutant cancers.[1]
Q2: Why do WRN inhibitors show selectivity for certain cancer cell lines?
A2: The selectivity of WRN inhibitors is predominantly linked to the microsatellite instability (MSI) status of the cancer cells. MSI-high (MSI-H) cancer cells are highly dependent on WRN for survival due to defects in their DNA mismatch repair system.[2] Inhibition of WRN in MSI-H cells leads to an accumulation of DNA damage and cell death, while microsatellite stable (MSS) cells are largely unaffected.[2][3] Some studies also suggest that the p53 and telomerase status of a cell line can influence its sensitivity to WRN inhibitors.[4]
Q3: What are the known mechanisms of resistance to WRN inhibitors?
A3: A primary mechanism of acquired resistance to WRN inhibitors involves the development of on-target mutations in the WRN gene itself.[5][6][7] These mutations can occur in the helicase domain and may either directly prevent the inhibitor from binding or alter the conformation of the protein, making the binding site inaccessible.[5][6] Interestingly, some mutations may confer resistance to one WRN inhibitor but not another, suggesting that different inhibitors may have slightly different binding modes.[5][6] This opens the possibility of using alternative WRN inhibitors to overcome resistance.[6]
Q4: I am observing inconsistent IC50 values for my WRN inhibitor. What could be the cause?
A4: Inconsistent IC50 values can arise from several factors. It is crucial to ensure the consistency of your experimental setup. Variations in cell seeding density, passage number, and growth phase of the cells can all impact the results. The duration of the inhibitor treatment can also significantly affect the IC50 value.[8] Furthermore, the specific assay used to determine cell viability (e.g., MTT, CellTiter-Glo) can yield different IC50 values. For biochemical assays, the concentrations of ATP and DNA substrate are critical parameters that can influence inhibitor potency. Finally, ensure the inhibitor stock solution is properly stored and has not degraded.
Q5: Are there known off-target effects of WRN helicase inhibitors?
A5: While many WRN inhibitors are designed for high selectivity, off-target effects are always a possibility and should be investigated. It is recommended to test the inhibitor against other members of the RecQ helicase family, such as BLM and RECQ1, to assess its specificity.[9] Additionally, performing cellular thermal shift assays (CETSA) can help confirm target engagement within the cell and identify potential off-target interactions. Some early-generation WRN inhibitors have been reported to have assay artifacts and interference, so it is crucial to use well-characterized compounds.[10]
Troubleshooting Guides
Biochemical Assays (Helicase/ATPase Activity)
| Problem | Possible Cause | Recommended Solution |
| No or low enzyme activity | Inactive enzyme | Ensure proper storage of the WRN enzyme at -80°C. Avoid repeated freeze-thaw cycles. Use a fresh aliquot of the enzyme. |
| Incorrect buffer composition | Verify the pH and concentrations of all buffer components, especially MgCl2 and ATP.[11] | |
| Degraded substrate | Use freshly prepared DNA substrate. For radioactive assays, check the age of the isotope. | |
| High background signal | Non-specific binding of inhibitor | Include a no-enzyme control to assess the inhibitor's effect on the substrate or detection system. |
| Contaminated reagents | Use nuclease-free water and filter-sterilize all buffers. | |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents. |
| Temperature fluctuations | Maintain a constant and optimal temperature during the assay incubation. |
Cell-Based Assays (Proliferation/Viability)
| Problem | Possible Cause | Recommended Solution |
| High variability in cell viability readings | Uneven cell seeding | Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Contamination | Regularly check cell cultures for any signs of microbial contamination. | |
| No significant effect of the inhibitor | Incorrect cell line model | Confirm that the cell line used is sensitive to WRN inhibition (e.g., MSI-H). |
| Inhibitor instability in culture media | Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. | |
| Low inhibitor concentration | Perform a dose-response experiment with a wider range of concentrations. | |
| Unexpected toxicity in control cells | High concentration of vehicle (e.g., DMSO) | Ensure the final concentration of the vehicle is non-toxic to the cells (typically <0.5%). |
| Cell line health | Use cells that are in the logarithmic growth phase and have a low passage number. |
Quantitative Data Summary
Table 1: In Vitro Activity of WRN Helicase Inhibitors
| Inhibitor | Assay Type | Target/Cell Line | IC50 / GI50 (µM) | Reference |
| HRO761 | ATPase | WRN | 0.1 | [5] |
| Proliferation | SW48 (MSI-H) | 0.04 | [5] | |
| Proliferation | MSS cells | No effect | [5] | |
| VVD-214 | Helicase | WRN | 0.1316 | [9] |
| NSC 19630 | Helicase | WRN | 20 | [7] |
| Proliferation | HeLa | ~3 (95% inhibition at day 2) | [7] | |
| NSC 617145 | Proliferation | ATL-55T | More potent than NSC 19630 | [12] |
| KWR-095 | Proliferation | SW48 (MSI-H) | 0.193 | [2] |
| KWR-137 | Proliferation | SW48 (MSI-H) | ~2x weaker than HRO-761 | [2] |
Experimental Protocols
WRN Helicase Activity Assay (Radiometric)
-
Reaction Setup: Prepare a 15 µL reaction mixture containing reaction buffer (e.g., 25 mM Tris-HCl pH 8.0, 5 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20), the test compound or DMSO vehicle, and the purified WRN protein (e.g., 1 nM).
-
Pre-incubation: Incubate the mixture at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation: Add 3 µL of a solution containing the radiolabeled forked DNA substrate (e.g., 0.5 nM) and ATP (e.g., 2 mM) to start the reaction.
-
Incubation: Incubate the reaction at 37°C for 15 minutes.
-
Termination: Stop the reaction by adding 20 µL of 2X STOP dye (containing EDTA, glycerol, bromophenol blue, and xylene cyanol).
-
Analysis: Resolve the unwound DNA from the duplex substrate by native polyacrylamide gel electrophoresis (PAGE).
-
Visualization: Dry the gel and expose it to a phosphor screen. Quantify the bands using a phosphorimager.
Cellular Thermal Shift Assay (CETSA) for WRN Target Engagement
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with the WRN inhibitor or vehicle (DMSO) at the desired concentrations and incubate for a specific time (e.g., 1-3 hours).
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at 25°C for 3 minutes. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Detection: Analyze the amount of soluble WRN protein in each sample by Western blotting using a WRN-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble WRN as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[13][14][15][16]
Visualizations
Caption: Synthetic lethality of WRN inhibition in MSI-H cancer cells.
Caption: Experimental workflow for WRN inhibitor characterization.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. What are WRN inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 10. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. doaj.org [doaj.org]
- 12. Challenges for the Discovery of Non-Covalent WRN Helicase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of WRN inhibitor IN-3 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the WRN inhibitor IN-3, focusing on addressing solubility issues in aqueous solutions.
Troubleshooting Guide: Addressing IN-3 Solubility Issues
Researchers may encounter precipitation or incomplete dissolution of IN-3 in aqueous buffers. This guide provides a systematic approach to troubleshoot these issues.
Problem: Precipitate forms when preparing aqueous solutions of IN-3.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | IN-3 has inherently low solubility in purely aqueous solutions. | The use of co-solvents is necessary to achieve desired concentrations. |
| Prepare a high-concentration stock solution in 100% DMSO.[1] Gentle warming to 60°C and ultrasonication can aid dissolution.[1] Note that hygroscopic DMSO can negatively impact solubility; use a fresh, unopened bottle.[1] | A clear, high-concentration stock solution that can be further diluted. | |
| Incorrect Dilution Method | Adding the DMSO stock directly to a large volume of aqueous buffer can cause the compound to precipitate out of solution (a phenomenon known as "crashing out"). | Gradual dilution is key to maintaining solubility. |
| Add the DMSO stock solution to your final aqueous buffer dropwise while vortexing or stirring vigorously. | A clear final solution at the desired working concentration. | |
| Alternatively, prepare an intermediate dilution in a mixture of the co-solvent and the aqueous buffer before the final dilution. | Improved solubility in the final working solution. | |
| Buffer Composition and pH | The pH and ionic strength of the aqueous buffer can influence the solubility of IN-3. While specific data for IN-3 is not readily available, related triazolo-pyrimidine compounds can have pH-dependent solubility. | Experimenting with different buffer systems may be necessary. |
| If possible, assess the solubility of IN-3 in a small volume of your intended buffer at various pH points (e.g., 6.5, 7.4, 8.0) to determine the optimal pH for solubility. | Identification of a buffer system that better supports IN-3 solubility. | |
| Concentration Exceeds Solubility Limit | The desired final concentration of IN-3 may exceed its solubility limit in the chosen aqueous buffer, even with a small percentage of DMSO. | The use of additional co-solvents or alternative formulation strategies is required. |
| For in vitro assays, if precipitation occurs at the desired concentration, consider using a formulation with additional solubilizing agents such as PEG300 and Tween-80.[1] | A clear solution at a higher concentration than achievable with DMSO alone. | |
| For in vivo studies, specific formulations with co-solvents like PEG300, Tween-80, or SBE-β-CD have been shown to be effective.[1] | A stable formulation suitable for administration. | |
| Temperature Effects | Solubility can be temperature-dependent. Preparing solutions at room temperature may not be sufficient. | Heating can improve the dissolution rate and solubility. |
| Gently warm the solution while stirring.[2] Be cautious not to overheat, as this could degrade the compound. Monitor for any signs of degradation. | Complete dissolution of the compound. | |
| Insufficient Mixing | The compound may not be fully dispersed and dissolved in the solvent. | Vigorous mixing can ensure complete dissolution. |
| Use sonication to aid in the dissolution of IN-3, particularly when preparing stock solutions.[1][2] | A clear, homogenous solution. |
Experimental Workflow for Preparing IN-3 Solutions
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of IN-3?
A1: The recommended solvent for preparing a high-concentration stock solution of WRN inhibitor IN-3 is 100% dimethyl sulfoxide (DMSO).[1] A solubility of up to 62.5 mg/mL (90.97 mM) in DMSO has been reported, which may require ultrasonication and gentle heating to 60°C to achieve a clear solution.[1] It is also advised to use newly opened DMSO as its hygroscopic nature can negatively affect the solubility of the product.[1]
Q2: I observed a precipitate after diluting my DMSO stock of IN-3 into my cell culture medium. What should I do?
A2: This is a common issue due to the poor aqueous solubility of IN-3. To avoid precipitation, it is recommended to keep the final concentration of DMSO in your working solution below 1%. When diluting, add the DMSO stock solution to your aqueous buffer or medium slowly, ideally drop-by-drop, while continuously vortexing or stirring the solution. This gradual dilution helps to prevent the compound from crashing out of solution. If precipitation persists, you may need to lower the final concentration of IN-3 or consider using a formulation with additional co-solvents.
Q3: Are there established formulations to improve the solubility of IN-3 for in vivo studies?
A3: Yes, several formulations have been developed to improve the solubility of IN-3 for in vivo applications. These formulations typically involve a combination of co-solvents. Here are some examples that have been shown to yield a clear solution with a solubility of at least 2.08 mg/mL (3.03 mM)[1]:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
-
Protocol 3: 10% DMSO and 90% Corn Oil.[1]
Q4: Can I heat my IN-3 solution to help it dissolve?
A4: Yes, gentle heating and/or sonication can be used to aid in the dissolution of IN-3, especially if precipitation or phase separation occurs during preparation.[2] When preparing a stock solution in DMSO, warming to 60°C is suggested.[1] However, it is important to avoid excessive or prolonged heating, as this could potentially lead to the degradation of the compound. Always monitor the stability of your compound under the conditions used.
Q5: How should I store my stock solution of IN-3?
A5: Once prepared, stock solutions of IN-3 should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to product inactivation. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[1]
Data Presentation
Table 1: Solubility of WRN Inhibitor IN-3 in Different Solvent Systems
| Solvent System | Achievable Concentration | Molarity (mM) | Observations |
| 100% DMSO | 62.5 mg/mL | 90.97 | Ultrasonic and warming to 60°C may be needed.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 3.03 | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 3.03 | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 3.03 | Clear solution.[1] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of IN-3 in DMSO
-
Materials:
-
WRN inhibitor IN-3 (Molecular Weight: 687.07 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath
-
Heating block or water bath set to 60°C
-
-
Procedure:
-
Weigh out the required amount of IN-3 powder. For 1 mL of a 10 mM stock solution, you will need 6.87 mg of IN-3.
-
Add the IN-3 powder to a sterile vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.
-
If solids persist, place the vial in a heating block or water bath at 60°C for 5-10 minutes, with intermittent vortexing.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
-
Mandatory Visualization
WRN Signaling Pathway and Impact of Inhibition
The Werner (WRN) protein is a helicase and exonuclease that plays a critical role in maintaining genomic stability through its involvement in DNA replication, repair, and telomere maintenance. In cancer cells with microsatellite instability (MSI), there is a synthetic lethal relationship with the WRN protein, making it an attractive therapeutic target.
Logical Flow for Troubleshooting IN-3 Solubility
This diagram outlines the decision-making process for addressing solubility challenges with IN-3.
References
Validation & Comparative
Validating the On-Target Activity of Werner Syndrome RecQ Helicase-IN-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Werner syndrome RecQ helicase-IN-3 (WRN-IN-3), a potent inhibitor of Werner syndrome RecQ helicase (WRN), with other known WRN inhibitors. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations to clarify the underlying biological pathways and experimental workflows. This document is intended to assist researchers in evaluating the on-target activity of WRN-IN-3 and its potential as a therapeutic agent.
Introduction to WRN Helicase as a Therapeutic Target
Werner syndrome ATP-dependent helicase (WRN) is a multifunctional enzyme belonging to the RecQ helicase family. It possesses both 3'-5' DNA helicase and 3'-5' exonuclease activities, which are critical for maintaining genomic stability. WRN plays vital roles in fundamental cellular processes, including DNA replication, repair, recombination, and telomere maintenance.[1][2]
A key breakthrough in oncology research has been the discovery of a synthetic lethal relationship between WRN and cancers exhibiting high microsatellite instability (MSI-H).[3][4] MSI-H tumors, which are deficient in DNA mismatch repair (dMMR), accumulate mutations in repetitive DNA sequences.[2] These cells become critically dependent on WRN's helicase activity to resolve aberrant DNA secondary structures and mitigate replication stress.[2][5] Consequently, inhibiting WRN in MSI-H cancer cells leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis, while having minimal effect on healthy, microsatellite stable (MSS) cells.[2][3] This selective vulnerability makes WRN a highly promising target for precision cancer therapy.
Performance Comparison of WRN Inhibitors
This compound is a potent and orally active inhibitor of WRN.[6] Its on-target activity can be benchmarked against a growing landscape of alternative WRN inhibitors, including those in preclinical and clinical development. The following table summarizes the quantitative data for WRN-IN-3 and its comparators.
| Compound Name | Target Activity | IC50 / GI50 | Cell Line / Assay Conditions | Mechanism of Action | Reference(s) |
| This compound | WRN ATPase | IC50: 60 nM | Biochemical Assay | Not Specified | [7] |
| Cell Proliferation | GI50: 60 nM | SW48 (MSI-H) | Not Specified | [6] | |
| Werner syndrome RecQ helicase-IN-4 | WRN Helicase | IC50: 60 nM | Biochemical Assay | Not Specified | [8] |
| Cell Proliferation | GI50: 70 nM | SW48 (MSI-H) | Not Specified | [8] | |
| HRO761 (Novartis) | WRN ATPase | IC50: 220 nM | Biochemical Assay (ADP Hunter) | Reversible, Allosteric | [9] |
| WRN Unwinding | IC50: 29 nM | Biochemical Assay (FRET) | Reversible, Allosteric | [9] | |
| VVD-133214 (Vividion/Roche) | WRN Helicase | IC50: 0.14 - 7.65 µM | Biochemical Assays | Covalent, Allosteric | [10][11] |
| WRN ATPase | IC50: 3.5 µM | Biochemical Assay (ADP Hunter) | Covalent, Allosteric | [9] | |
| WRN Unwinding | IC50: 6.4 µM | Biochemical Assay (FRET) | Covalent, Allosteric | [9] | |
| NSC 19630 | WRN Helicase | IC50: ~20 µM | Biochemical Assay | Not Specified | [12] |
| GSK4418959 (IDE275) | WRN Helicase | Not Specified | Clinical-stage inhibitor | Not Specified | [13] |
Experimental Protocols
Validating the on-target activity of a WRN inhibitor like WRN-IN-3 involves a cascade of biochemical and cell-based assays.[14]
Biochemical Assays
These assays utilize purified WRN protein to directly measure the inhibitor's effect on its enzymatic functions.
-
Principle: This assay measures the ability of the WRN helicase to unwind a double-stranded DNA substrate. A common method uses a DNA probe labeled with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., Black Hole Quencher, BHQ) on the complementary strand.[9][15] In the double-stranded form, the quencher suppresses the fluorophore's signal. Upon unwinding by WRN, the strands separate, leading to a measurable increase in fluorescence.[16]
-
Methodology:
-
Reactions are set up in a microplate format containing assay buffer, the fluorophore/quencher-labeled DNA substrate, and varying concentrations of the test inhibitor (e.g., WRN-IN-3).
-
The reaction is initiated by adding purified recombinant full-length WRN protein and ATP.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
Fluorescence is measured kinetically or at a fixed endpoint using a microplate reader.
-
The concentration of inhibitor that reduces helicase activity by 50% (IC50) is calculated from the dose-response curve.
-
-
Principle: WRN helicase activity is dependent on the hydrolysis of ATP to ADP.[17] The ATPase activity can be quantified by measuring the amount of ADP produced. The ADP-Glo™ assay is a common method that uses a luminescent signal proportional to the ADP concentration.[16][17]
-
Methodology:
-
The WRN enzyme is incubated with varying concentrations of the inhibitor in an assay buffer.
-
The reaction is started by adding ATP and a suitable DNA substrate (e.g., double-stranded DNA).
-
After incubation, the ADP-Glo™ Reagent is added to terminate the ATPase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Luminescence is measured, and the IC50 value is determined by plotting the signal against the inhibitor concentration.
-
Cell-Based Assays
These assays assess the inhibitor's activity within a biological context, typically using cancer cell lines.
-
Principle: This assay determines the effect of the inhibitor on the growth and viability of cancer cells. Given WRN's synthetic lethal relationship with MSI-H status, a key validation step is to show selective growth inhibition in MSI-H cell lines (e.g., HCT116, SW48) compared to MSS cell lines.[18] The CellTiter-Glo® (CTG) assay, which measures ATP levels as an indicator of metabolic activity and cell viability, is widely used.[16]
-
Methodology:
-
MSI-H and MSS cancer cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of the WRN inhibitor for a period of several days (e.g., 3-10 days).
-
At the end of the treatment period, the CellTiter-Glo® reagent is added to the wells.
-
The plate is incubated to allow for cell lysis and stabilization of the luminescent signal.
-
Luminescence is measured using a plate reader.
-
The half-maximal growth inhibition (GI50) values are calculated to determine the potency and selectivity of the compound.
-
-
Principle: To confirm that the observed cellular effects are due to the inhibition of WRN, downstream markers of target engagement are measured. WRN inhibition in MSI-H cells is expected to cause an accumulation of DNA double-strand breaks.[5][13] This can be visualized by detecting the phosphorylation of histone H2AX (γH2AX), a biomarker for DNA damage.[13][14]
-
Methodology (Immunofluorescence for γH2AX):
-
MSI-H cells are grown on coverslips and treated with the WRN inhibitor for a defined period (e.g., 24-48 hours).
-
Cells are fixed, permeabilized, and blocked.
-
Cells are incubated with a primary antibody specific for γH2AX.
-
After washing, a fluorescently labeled secondary antibody is added.
-
The cell nuclei are counterstained with DAPI.
-
Coverslips are mounted, and the cells are imaged using a fluorescence microscope to quantify the formation of γH2AX foci, which indicate DNA double-strand breaks.
-
Mandatory Visualizations
WRN Inhibition Pathway in MSI-H Cancers
Caption: Synthetic lethality of WRN inhibition in MSI-H cancer cells.
Experimental Workflow for WRN Inhibitor Validation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Scholars@Duke publication: WRN helicase is a synthetic lethal target in microsatellite unstable cancers. [scholars.duke.edu]
- 4. WRN helicase is a synthetic lethal target in microsatellite unstable cancers. | Broad Institute [broadinstitute.org]
- 5. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cenmed.com [cenmed.com]
- 7. This compound | | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. VVD-133214, an allosteric inhibitor of WRN helicase with promising efficacy in MSI-H cancer models | BioWorld [bioworld.com]
- 12. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. doaj.org [doaj.org]
- 15. researchgate.net [researchgate.net]
- 16. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Werner Syndrome RecQ Helicase-IN-3 and Other WRN Helicase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Werner syndrome RecQ helicase-IN-3 and other prominent inhibitors of the Werner (WRN) helicase. This document outlines their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and experimental workflows.
The Werner (WRN) helicase, a member of the RecQ helicase family, is a critical enzyme in the maintenance of genome stability through its roles in DNA replication, repair, and recombination.[1] Recent discoveries have highlighted a synthetic lethal relationship between the inhibition of WRN and cancers exhibiting high microsatellite instability (MSI-H), a hallmark of deficient DNA mismatch repair (dMMR). This has spurred the development of potent and selective WRN inhibitors as a promising therapeutic strategy for these hard-to-treat cancers. This guide focuses on this compound and compares it with other notable WRN inhibitors that have emerged from recent drug discovery efforts.
Quantitative Comparison of WRN Inhibitor Potency
The following tables summarize the biochemical and cellular potency of this compound alongside other key WRN inhibitors. The data has been compiled from various preclinical studies to facilitate a direct comparison of their activities.
Table 1: Biochemical Activity of WRN Helicase Inhibitors
| Inhibitor | Target Assay | IC50 (µM) | Source |
| This compound | WRN ATPase | 0.06 | [2][3] |
| HRO761 (Werner syndrome RecQ helicase-IN-1) | WRN ATPase | 0.1 | [4][5] |
| KWR095 | WRN ATPase | 0.032 | [6][7] |
| NSC 617145 | WRN Helicase | 0.23 - 0.25 | [8][9][10] |
| VVD-133214 (RO7589831) | WRN Helicase | 0.14 - 7.65 | [11] |
| GSK_WRN4 | WRN Helicase | pIC50 = 7.6 | [12] |
| Werner syndrome RecQ helicase-IN-4 | WRN ATPase | 0.06 | [13] |
Table 2: Cellular Activity of WRN Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line (MSI Status) | Assay | GI50 (µM) | Source |
| This compound | SW48 (MSI-H) | Cell Proliferation | 0.06 | [3] |
| DLD1 WRN-KO (MSS) | Cell Proliferation | >10 | [3] | |
| HRO761 | SW48 (MSI-H) | Cell Proliferation | 0.04 - 0.05 | [5][14] |
| DLD1 WRN-KO (MSS) | Cell Proliferation | >10 | [5] | |
| KWR095 | SW48 (MSI-H) | Cell Proliferation | 0.193 | [15] |
| HCT 116 (MSI-H) | Cell Proliferation | Comparable to HRO761 | [15] | |
| SW620 (MSS) | Cell Proliferation | >12.9 | [15] | |
| GSK_WRN4 | SW48 (MSI-H) | Cell Growth | Preferentially inhibits | [12] |
| SW620 (MSS) | Cell Growth | Spared | [12] | |
| Werner syndrome RecQ helicase-IN-4 | SW48 (MSI-H) | Cell Proliferation | 0.07 | [13] |
| DLD1 WRN-KO (MSS) | Cell Proliferation | >10 | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate assessment and comparison of WRN inhibitor performance.
WRN Helicase ATPase Activity Assay
This assay quantifies the ATP hydrolysis activity of the WRN helicase, which is coupled to its DNA unwinding function. Inhibition of ATPase activity is a primary measure of a compound's direct effect on the enzyme.
-
Reagent Preparation :
-
Prepare a 4x Complete WRN Buffer containing Tris-HCl, MgCl2, and DTT.
-
Dilute the 4x buffer to a 1x working solution with distilled water.
-
Thaw recombinant human WRN protein on ice and dilute to the desired concentration (e.g., 2.5 ng/µl) in 1x Complete WRN Buffer.
-
Prepare a DNA substrate (e.g., forked duplex DNA) and ATP solution at the desired concentrations.
-
Prepare serial dilutions of the test inhibitors in 1x Complete WRN Buffer or DMSO.
-
-
Assay Procedure :
-
Add diluted WRN protein to the wells of a 96-well plate ("Positive Control" and "Test Inhibitor" wells).
-
Add 1x Complete WRN Buffer to the "Negative Control" wells.
-
Add the test inhibitor dilutions to the "Test Inhibitor" wells and a vehicle control (e.g., DMSO) to the "Positive Control" and "Negative Control" wells.
-
Incubate the plate to allow for inhibitor binding to the enzyme.
-
Initiate the reaction by adding a mixture of the DNA substrate and ATP to all wells.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection :
-
Stop the reaction by adding a detection reagent that measures the amount of ADP produced. A common method is the Transcreener® ADP² Assay, which uses an antibody-based detection system.[16]
-
Alternatively, a luminescent-based assay like ADP-Glo™ can be used, where the luminescence signal is proportional to the amount of ADP generated.[17]
-
Read the signal (fluorescence or luminescence) using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of WRN ATPase activity inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (CellTiter-Glo®) Assay
This assay measures cell proliferation and viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells. It is used to determine the cytotoxic or cytostatic effects of WRN inhibitors on cancer cell lines.
-
Cell Culture and Plating :
-
Culture MSI-H and MSS cancer cell lines in appropriate media and conditions.
-
Harvest the cells and seed them into opaque-walled 96-well or 384-well plates at a predetermined density.
-
Allow the cells to attach and grow overnight.
-
-
Compound Treatment :
-
Assay Procedure :
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[19][20]
-
Mix the contents on an orbital shaker for about 2 minutes to induce cell lysis.[18]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
-
Detection and Analysis :
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the data on a dose-response curve.
-
WRN Protein Degradation (Western Blot) Assay
This assay is used to determine if WRN inhibitors lead to the degradation of the WRN protein within the cell, a mechanism that has been observed for some inhibitors.[4][15]
-
Cell Treatment and Lysis :
-
Treat MSI-H and MSS cells with the WRN inhibitor at a specific concentration for various time points.
-
Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting :
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the WRN protein.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis :
-
Analyze the intensity of the WRN protein band in the treated samples compared to the untreated control. A loading control protein (e.g., GAPDH or β-actin) should be used to normalize the data.[21]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the WRN signaling pathway, the experimental workflow for inhibitor screening, and the logical relationship of WRN inhibition in MSI-H cancers.
Caption: WRN helicase signaling pathway in the context of DNA damage and inhibition.
Caption: A typical experimental workflow for the discovery and validation of WRN inhibitors.
Caption: Logical relationship illustrating the principle of synthetic lethality with WRN inhibition in MSI-H cancer cells.
References
- 1. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 2. This compound | | Probechem Biochemicals [probechem.com]
- 3. cenmed.com [cenmed.com]
- 4. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NSC 617145 | DNA, RNA and Protein Synthesis Inhibitors: R&D Systems [rndsystems.com]
- 10. NSC 617145 | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 15. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. OUH - Protocols [ous-research.no]
- 19. ch.promega.com [ch.promega.com]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 21. PROTAC-mediated conditional degradation of the WRN helicase as a potential strategy for selective killing of cancer cells with microsatellite instability - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to WRN Helicase Inhibitors in MSI Cancer Models: Werner syndrome RecQ helicase-IN-3 vs. HRO761
For Researchers, Scientists, and Drug Development Professionals
The synthetic lethal relationship between Werner syndrome RecQ helicase (WRN) and microsatellite instability (MSI) has identified WRN as a promising therapeutic target in oncology.[1][2] This has spurred the development of small molecule inhibitors aimed at exploiting this vulnerability. This guide provides a comparative analysis of two such inhibitors, Werner syndrome RecQ helicase-IN-3 (WRN-IN-3) and HRO761, focusing on their preclinical performance in MSI cancer models.
Executive Summary
HRO761 is a clinical-stage, potent, and selective allosteric inhibitor of WRN helicase.[3][4] Extensive preclinical data demonstrates its efficacy in inducing DNA damage and inhibiting tumor growth in MSI cancer models, both in vitro and in vivo.[3][5] A Phase 1 clinical trial for HRO761 is currently ongoing (NCT05838768).[3][6]
This compound is another potent, orally active WRN inhibitor.[7] Preclinical data, though less extensive than for HRO761, shows its antiproliferative activity in MSI cancer cell lines and antitumor effects in mouse models.[7]
This guide will delve into the available data for both compounds, presenting a side-by-side comparison of their mechanisms of action, in vitro and in vivo activities, and the experimental protocols used to generate this data.
Data Presentation
Table 1: In Vitro Activity of WRN-IN-3 vs. HRO761 in MSI Cancer Models
| Parameter | This compound | HRO761 | Reference(s) |
| Biochemical IC50 | 0.06 µM | ~100 nM (ATPase assay at high ATP) | [7][8] |
| Cellular GI50 (SW48, MSI-H colorectal cancer) | 0.06 µM | ~40 nM (4-day proliferation assay) | [7][8] |
| Selectivity | Antiproliferative activity in SW48 (MSI-H) but not DLD1 WRN-KO cells (GI50 >10 µM) | No effect in microsatellite-stable (MSS) cells | [7][8] |
Table 2: In Vivo Activity of WRN-IN-3 vs. HRO761 in MSI Cancer Models
| Parameter | This compound | HRO761 | Reference(s) |
| Model | Mouse xenograft | Cell- and patient-derived xenograft models | [3][7] |
| Administration | Oral (120 mg/kg daily for 22 days) | Oral | [3][7] |
| Efficacy | Inhibited tumor growth | Dose-dependent tumor growth inhibition | [3][7] |
Mechanism of Action
Both WRN-IN-3 and HRO761 function by inhibiting the helicase activity of the WRN protein.[3][7] In MSI cancer cells, which have a deficient DNA mismatch repair (MMR) system, the WRN helicase is essential for resolving DNA secondary structures that arise from the expansion of microsatellite repeats.[9][10] Inhibition of WRN's helicase function in these cells leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis, a concept known as synthetic lethality.[10][11]
HRO761 is characterized as a potent, selective, and allosteric WRN inhibitor that binds at the interface of the D1 and D2 helicase domains, locking WRN in an inactive conformation.[1][3] Pharmacological inhibition by HRO761 has been shown to recapitulate the phenotype of genetic WRN suppression.[3][12] Furthermore, HRO761 treatment leads to the degradation of the WRN protein specifically in MSI cells, but not in microsatellite-stable (MSS) cells.[1][3]
The detailed allosteric binding site and the precise mechanism of WRN degradation induction for WRN-IN-3 are not as extensively publicly documented as for HRO761.
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental approaches, the following diagrams are provided.
Caption: WRN Inhibition Pathway in MSI Cancer Cells.
Caption: Preclinical Evaluation Workflow for WRN Inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of WRN inhibitors.
Biochemical Assays (ATPase and Helicase Activity)
-
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of the WRN protein.
-
Methodology:
-
ATPase Assay: Recombinant WRN protein is incubated with ATP and a DNA substrate. The rate of ATP hydrolysis to ADP is measured, often using a luminescence-based assay like ADP-Glo. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce ATPase activity by 50%.[8][13]
-
Helicase Assay: A double-stranded DNA substrate with a fluorescent reporter and a quencher on opposite strands is used. The unwinding of the DNA by WRN separates the fluorophore and quencher, leading to an increase in fluorescence. The IC50 is the inhibitor concentration that reduces helicase activity by 50%.[14]
-
Cell Viability Assays
-
Objective: To assess the antiproliferative effects of the inhibitors on cancer cell lines.
-
Methodology:
-
CellTiter-Glo® (CTG) Luminescent Cell Viability Assay: MSI and MSS cancer cell lines are seeded in 96-well plates and treated with a range of inhibitor concentrations. After a set incubation period (e.g., 72 hours), the CTG reagent is added, which measures ATP levels as an indicator of metabolically active cells. Luminescence is measured to determine the GI50 (concentration for 50% growth inhibition).[8][15]
-
Clonogenic Assay: A small number of cells are seeded and treated with the inhibitor. After a longer incubation period (e.g., 10-14 days), the ability of single cells to form colonies is assessed by staining and counting. This assay provides insight into the long-term cytotoxic effects of the compound.[8]
-
In Vivo Xenograft Models
-
Objective: To evaluate the antitumor efficacy of the inhibitors in a living organism.
-
Methodology:
-
Cell-Derived Xenografts (CDX): Human MSI cancer cells (e.g., SW48) are subcutaneously injected into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor (e.g., via oral gavage) or a vehicle control. Tumor volume is measured regularly to assess the effect of the treatment on tumor growth.[5][15]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient's cancer are implanted into mice. These models are considered more representative of the patient's tumor heterogeneity. The treatment and monitoring protocol is similar to that for CDX models.[15]
-
Conclusion
Both this compound and HRO761 are promising inhibitors of WRN helicase with demonstrated preclinical activity against MSI cancer models. HRO761 is further along in the development pipeline, with extensive characterization and an ongoing clinical trial. The data presented in this guide provides a foundation for researchers to compare these two molecules and to inform further investigation into WRN inhibition as a therapeutic strategy for MSI cancers. The provided experimental protocols offer a framework for designing and interpreting studies in this exciting area of cancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. elifesciences.org [elifesciences.org]
- 3. en.ice-biosci.com [en.ice-biosci.com]
- 4. Discovery of HRO761, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 9. WRN Is a Promising Synthetic Lethal Target for Cancers with Microsatellite Instability (MSI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are WRN inhibitors and how do they work? [synapse.patsnap.com]
- 12. scribd.com [scribd.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Werner Syndrome RecQ Helicase Inhibitors: Werner syndrome RecQ helicase-IN-3 vs. NSC 617145
For Researchers, Scientists, and Drug Development Professionals
The Werner syndrome RecQ helicase (WRN) has emerged as a critical target in oncology, particularly for tumors exhibiting microsatellite instability (MSI). Its essential role in DNA replication and repair in these cancer cells has spurred the development of small molecule inhibitors. This guide provides a detailed comparison of two such inhibitors, Werner syndrome RecQ helicase-IN-3 and NSC 617145, focusing on their efficacy, mechanisms of action, and the experimental data supporting their characterization.
Quantitative Efficacy and Activity
The following tables summarize the key quantitative data for this compound and NSC 617145, providing a snapshot of their biochemical and cellular activities.
Table 1: Biochemical Activity
| Parameter | This compound | NSC 617145 |
| Target | Werner syndrome RecQ helicase (WRN) | Werner syndrome RecQ helicase (WRN) |
| IC50 (Helicase Activity) | Not explicitly reported | 230 nM, 250 nM[1][2] |
| IC50 (ATPase Activity) | 60 nM[3] | Dose-dependent inhibition[1][4] |
| Mechanism of Action | Inhibitor of WRN ATPase activity[3] | Inhibits WRN helicase and ATPase activity[1] |
Table 2: Cellular Activity
| Parameter | This compound | NSC 617145 |
| Cell Lines Tested | SW48, DLD1 WRN-KO[5] | HeLa, FA-D2-/-[1] |
| GI50 (Growth Inhibition) | 60 nM (SW48)[5] | Not explicitly reported |
| Cellular Effects | Antiproliferative activity[5] | Inhibits proliferation, induces double-strand breaks (DSBs) and chromosomal abnormalities[1] |
Table 3: In Vivo Efficacy
| Parameter | This compound | NSC 617145 |
| Animal Model | Mouse xenograft[5] | Not explicitly reported |
| Dosing Regimen | 120 mg/kg, daily for 22 days[5] | Not explicitly reported |
| Observed Effect | Inhibited tumor growth[5] | Not explicitly reported |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: WRN Helicase Signaling Pathway in DNA Damage Response.
References
- 1. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. Enzymatic mechanism of the WRN helicase/nuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bpsbioscience.com [bpsbioscience.com]
Comparative Analysis of WRN Inhibitor IN-3: Cross-reactivity with the RecQ Helicase Family
For Immediate Release
A deep dive into the selectivity of the potent Werner syndrome helicase inhibitor, IN-3, reveals critical insights for researchers and drug development professionals. This guide provides a comparative analysis of IN-3's activity and its cross-reactivity profile against other members of the RecQ helicase family, supported by experimental data and detailed protocols.
Werner syndrome (WRN) helicase, a key enzyme in DNA repair and maintenance of genomic stability, has emerged as a promising therapeutic target in oncology, particularly for cancers with microsatellite instability. IN-3 is a potent inhibitor of the WRN helicase, exhibiting an IC50 value of 60 nM for its ATPase activity.[1] However, a comprehensive understanding of its selectivity against other human RecQ helicases is paramount for predicting potential off-target effects and ensuring therapeutic efficacy.
The human RecQ helicase family comprises five members: RECQL1, BLM, WRN, RECQL4, and RECQL5.[2][3] These enzymes share a conserved helicase domain responsible for ATP-dependent DNA unwinding and play crucial, albeit sometimes overlapping, roles in maintaining genome integrity.[4] Therefore, the development of highly selective WRN inhibitors is a key objective in the field.
Quantitative Comparison of Inhibitor Potency
| Inhibitor | Target Helicase | IC50 (nM) |
| IN-3 | WRN | 60 |
| HRO761 | WRN | 1.4 |
| BLM | >10,000 | |
| RECQL1 | >10,000 | |
| RECQL5 | >10,000 |
Table 1: Comparison of IC50 values of WRN inhibitors. Data for IN-3 is from commercially available sources. Data for HRO761 is from published research and is included as a representative example of a highly selective WRN inhibitor.
Signaling Pathways and Experimental Workflow
To visualize the interaction of inhibitors with the RecQ family and the process of evaluating their selectivity, the following diagrams have been generated.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust biochemical assays that measure the enzymatic activity of the helicases. An NADH-coupled ATPase assay is a common high-throughput method used for this purpose.
Protocol: NADH-Coupled ATPase Assay for RecQ Helicase Inhibition
This protocol is adapted from established methods for measuring helicase ATPase activity.
Materials:
-
Purified recombinant human RecQ helicases (WRN, BLM, RECQL1, RECQL4, RECQL5)
-
Single-stranded DNA (ssDNA) substrate (e.g., poly(dT))
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
ATP solution
-
NADH solution
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Test inhibitor (e.g., IN-3) dissolved in DMSO
-
384-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing the assay buffer, NADH, PEP, PK, and LDH.
-
Add Inhibitor and Helicase: Add the test inhibitor at various concentrations to the wells. A DMSO control (no inhibitor) should be included. Subsequently, add the specific RecQ helicase to each well.
-
Initiate the Reaction: Start the reaction by adding ATP and the ssDNA substrate. The final reaction volume is typically 20-50 µL.
-
Kinetic Measurement: Immediately place the microplate in the plate reader and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The oxidation of NADH to NAD+ by LDH is coupled to the hydrolysis of ATP by the helicase, leading to a decrease in absorbance at 340 nm.
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis from the linear phase of the absorbance curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
IN-3 is a potent inhibitor of WRN helicase. While its specific cross-reactivity profile against other RecQ helicases requires further experimental validation, the established methodologies and the data from analogous selective inhibitors like HRO761 underscore the feasibility and importance of developing highly specific WRN-targeting compounds. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on WRN inhibition. This will ultimately aid in the development of more effective and safer targeted therapies for cancers with microsatellite instability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RecQ Helicase Somatic Alterations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct prognosis of mRNA expression of the five RecQ DNA-helicase family members – RECQL, BLM, WRN, RECQL4, and RECQL5 – in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The human WRN and BLM RecQ helicases differentially regulate cell proliferation and survival after chemotherapeutic DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Biomarkers for predicting sensitivity to Werner syndrome RecQ helicase-IN-3
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biomarkers and therapeutic agents related to Werner syndrome RecQ helicase (WRN) inhibition, a promising synthetic lethal strategy for cancers with high microsatellite instability (MSI-H).
The inhibition of Werner syndrome RecQ helicase (WRN) has emerged as a promising therapeutic strategy for cancers characterized by microsatellite instability-high (MSI-H) or deficient mismatch repair (dMMR). This approach leverages the concept of synthetic lethality, where the combination of a WRN inhibitor and the inherent genetic defects in MSI-H cancer cells leads to selective cell death, while sparing healthy, microsatellite stable (MSS) cells. This guide details the key biomarkers for predicting sensitivity to WRN inhibitors, compares their preclinical efficacy with alternative therapies for MSI-H cancers, and provides detailed experimental protocols for key assays.
Key Biomarkers for Predicting Sensitivity to WRN Inhibition
The sensitivity of cancer cells to WRN helicase inhibitors is dictated by a specific set of molecular characteristics. Understanding these biomarkers is crucial for patient stratification and the successful clinical development of these targeted agents.
-
Microsatellite Instability-High (MSI-H)/Deficient Mismatch Repair (dMMR): This is the foundational biomarker for WRN inhibitor sensitivity. MSI-H tumors, resulting from defects in the DNA mismatch repair system, are unable to correct errors during DNA replication. This leads to a high mutational burden and a unique dependency on WRN for survival, creating a synthetic lethal relationship.[1][2][3]
-
Expanded TA-Dinucleotide Repeats: A direct mechanistic link to WRN dependency in MSI-H cells is the accumulation of expanded (TA)n dinucleotide repeats.[1][2] These repeats can form non-B DNA secondary structures that stall replication forks. WRN helicase is essential for resolving these structures. In the absence of WRN function, these unresolved structures lead to DNA double-strand breaks and catastrophic DNA damage.[1] The extent of these TA-repeat expansions has been shown to correlate with the sensitivity to WRN inhibitors.[2]
-
Mismatch Repair (MMR) Gene Alterations: Mutations or epigenetic silencing of MMR genes, such as MLH1, MSH2, MSH6, and PMS2, are the underlying cause of the MSI-H phenotype. Therefore, the presence of alterations in these genes is a strong predictor of sensitivity to WRN inhibition. Some studies have noted a particular trend towards heightened sensitivity in the context of MLH1 alterations.[2]
-
WRN Genetic Dependency: Data from CRISPR-Cas9 genetic screens can serve as a potent biomarker. A strong correlation has been observed between the essentiality of the WRN gene for the survival of a cancer cell line (measured as a dependency score) and its sensitivity to pharmacological inhibition of the WRN protein.[3][4]
Conversely, it is noteworthy that the mutational status of TP53 does not appear to be a reliable biomarker for predicting resistance to WRN inhibitors.[2]
Comparative Performance of WRN Inhibitors and Alternatives
The primary therapeutic landscape for MSI-H solid tumors is currently dominated by immune checkpoint inhibitors. WRN inhibitors represent a novel, targeted approach for this patient population, including those who may be refractory to immunotherapy.
| Therapeutic Agent | Class | Target Patient Population | Efficacy Metric (MSI-H Colorectal Cancer unless noted) | Reference |
| HRO761 | WRN Helicase Inhibitor | MSI-H Solid Tumors | GI50: 40 nM (SW48 cells); GI50 range: 50-1,000 nM in MSI cancer cells.[3] | [3] |
| GSK_WRN3 / GSK_WRN4 | WRN Helicase Inhibitor | MSI-H Solid Tumors | IC50: Positive correlation with expanded TA-repeats in cell lines and organoids.[2] | [2] |
| Pembrolizumab (Keytruda) | Anti-PD-1 Immune Checkpoint Inhibitor | First-line MSI-H/dMMR metastatic CRC | Objective Response Rate (ORR): 43.8% - 45%.[5][6][7] Median Progression-Free Survival (PFS): 16.5 months.[6][7] | [5][6][7] |
| Nivolumab (Opdivo) | Anti-PD-1 Immune Checkpoint Inhibitor | Previously treated MSI-H/dMMR metastatic CRC | Objective Response Rate (ORR): 31.1%.[8] | [8] |
| Nivolumab + Ipilimumab (Yervoy) | Anti-PD-1 + Anti-CTLA-4 Immune Checkpoint Inhibitors | First-line MSI-H/dMMR metastatic CRC | Objective Response Rate (ORR): 55%.[8] 12-month PFS: 71%.[8] | [8] |
| Standard Chemotherapy (e.g., mFOLFOX6) | Cytotoxic Chemotherapy | First-line MSI-H/dMMR metastatic CRC | Objective Response Rate (ORR): 33.1%.[6][7] Median Progression-Free Survival (PFS): 8.2 months.[6][7] | [6][7] |
Signaling Pathways and Experimental Workflows
Caption: Synthetic lethality of WRN inhibition in MSI-H cancer cells.
Caption: Preclinical evaluation workflow for a novel WRN inhibitor.
Detailed Experimental Protocols
WRN Helicase ATPase Activity Assay
This assay quantifies the ATPase activity of the WRN helicase, which is coupled to its DNA unwinding function. Inhibition of this activity is a primary measure of a compound's potency.
Principle: The assay measures the amount of ADP produced from ATP hydrolysis by the WRN enzyme in the presence of a DNA substrate. The ADP is detected using a fluorescent or luminescent method.
Materials:
-
Recombinant human WRN helicase protein.
-
DNA substrate (e.g., a forked duplex DNA).
-
ATP.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MgCl₂, 0.01% Triton X-100).[9]
-
Test inhibitor compounds dissolved in DMSO.
-
ADP detection kit (e.g., Transcreener ADP² FP Assay).
-
384-well low-volume black plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor dilutions. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells. The final DMSO concentration should not exceed 1%.
-
Add the WRN helicase enzyme to all wells except the negative controls. Incubate for 15-20 minutes at room temperature to allow for compound binding.
-
Prepare a master mix of the DNA substrate and ATP in the assay buffer.
-
Initiate the reaction by adding the DNA/ATP master mix to all wells.
-
Incubate the plate at 30°C for 60 minutes.[9]
-
Stop the reaction and detect the generated ADP by adding the ADP detection reagents as per the kit manufacturer's protocol (e.g., an antibody/tracer mix and EDTA to quench the reaction).[9]
-
Incubate for 60 minutes at room temperature for the detection signal to stabilize.
-
Read the fluorescence polarization on a compatible plate reader.
-
Convert the raw data to ADP concentration using a standard curve and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTS/CellTiter-Glo)
This assay determines the effect of a WRN inhibitor on the proliferation and viability of cancer cell lines, comparing MSI-H and MSS cells to assess selectivity.
Principle:
-
MTS Assay: Measures the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells into a colored formazan product, which is quantifiable by absorbance.[10]
-
CellTiter-Glo Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells. ATP is used in a luciferase-catalyzed reaction to produce a luminescent signal.[11]
Materials:
-
MSI-H (e.g., SW48, HCT116) and MSS (e.g., SW620) cell lines.
-
Complete cell culture medium.
-
96-well clear or white-walled plates.
-
Test inhibitor compounds.
-
MTS reagent or CellTiter-Glo Luminescent Cell Viability Assay reagent.
-
Spectrophotometer or luminometer.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test WRN inhibitor. Include DMSO-only vehicle controls.
-
Incubate the plates for the desired duration (e.g., 72 to 120 hours).[12]
-
For MTS Assay:
-
For CellTiter-Glo Assay:
-
Equilibrate the plate and reagent to room temperature.
-
Add a volume of CellTiter-Glo reagent equal to the volume of media in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence.[11]
-
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values.
γH2AX Immunofluorescence Assay for DNA Damage
This assay visualizes and quantifies DNA double-strand breaks (DSBs) by detecting the phosphorylation of histone H2AX (γH2AX), a key event in the DNA damage response.
Principle: Following treatment with a WRN inhibitor, MSI-H cells are expected to accumulate DSBs. An antibody specific to the phosphorylated form of H2AX is used to detect these damage sites, which appear as distinct foci within the nucleus via fluorescence microscopy.[13][14]
Materials:
-
Cells grown on coverslips or in chamber slides.
-
Test inhibitor compound.
-
Fixative: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS.[13][15]
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS.[13][15]
-
Primary Antibody: Mouse monoclonal anti-γH2AX antibody (e.g., clone JBW301).
-
Secondary Antibody: Alexa Fluor-conjugated anti-mouse IgG.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Antifade mounting medium.
-
Fluorescence microscope.
Procedure:
-
Seed cells on coverslips and treat with the WRN inhibitor for a specified time (e.g., 8-24 hours).[4]
-
Wash cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.[15]
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10-30 minutes.[13][15]
-
Wash three times with PBS.
-
Block non-specific antibody binding with Blocking Solution for 1 hour at room temperature.[13]
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking solution, e.g., 1:500) overnight at 4°C.[13]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5-10 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the slides using a fluorescence microscope and capture images. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., Fiji/ImageJ). An increase in foci number compared to controls indicates the induction of DNA damage.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. icm.unicancer.fr [icm.unicancer.fr]
- 7. Pembrolizumab Shows Long-Term Benefits in Patients with Metastatic Colorectal Cancer and MSI-H or dMMR [jhoponline.com]
- 8. Pembrolizumab in unresectable or metastatic MSI-high colorectal cancer: safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 12. researchgate.net [researchgate.net]
- 13. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Control Experiments for Werner Syndrome RecQ Helicase-IN-3 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of control experiments for studies involving Werner syndrome RecQ helicase-IN-3, a potent inhibitor of the Werner syndrome (WRN) protein. The WRN helicase is a crucial enzyme in DNA repair and maintaining genomic stability. Its inhibition has emerged as a promising therapeutic strategy, particularly for cancers with microsymbiont instability (MSI), where a synthetic lethal relationship exists. This guide outlines the necessary control experiments, compares this compound with other known WRN inhibitors, and provides detailed experimental protocols and pathway diagrams to aid in the design and interpretation of research studies.
Data Presentation: Comparative Inhibitor Performance
The following table summarizes the in vitro efficacy of this compound and other notable WRN helicase inhibitors. The data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target | Assay Type | Cell Line (MSI Status) | IC50 / GI50 (µM) | Reference |
| This compound | WRN Helicase | Proliferation | SW48 (MSI-H) | GI50: 0.06 | [1] |
| Proliferation | DLD1 WRN-KO | GI50: >10 | [1] | ||
| Biochemical | WRN Helicase | IC50: 0.06 | [1] | ||
| HRO761 (Werner syndrome RecQ helicase-IN-1) | WRN Helicase | ATPase | WRN | IC50: 0.1 | [2][3] |
| Proliferation | SW48 (MSI-H) | GI50: 0.04 - 0.05 | [3][4] | ||
| Proliferation | DLD1 WRN-KO | GI50: >10 | [3] | ||
| VVD-133214 (VVD-214, RO7589831) | WRN Helicase | Helicase Activity | WRN | IC50: 0.1316 | [1] |
| Helicase Activity | Various WRN constructs | IC50: 0.14 - 7.65 | [5] | ||
| GSK_WRN4 | WRN Helicase | Proliferation | SW48 (MSI-H) | pIC50: 7.6 | [1] |
| NSC 617145 | WRN Helicase | Helicase Activity | WRN | IC50: 0.23 | [1] |
Note: IC50 refers to the half-maximal inhibitory concentration in a biochemical assay, while GI50 refers to the half-maximal growth inhibition in a cell-based assay. pIC50 is the negative logarithm of the IC50 value.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Biochemical WRN Helicase ATPase Assay
This assay measures the ATP hydrolysis activity of the WRN helicase, which is essential for its function. Inhibition of ATPase activity is a primary indicator of inhibitor potency.
Materials:
-
Recombinant human WRN helicase protein
-
WRN-H-DNA substrate
-
ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, and 0.01% Triton X-100[6]
-
ADP detection reagents (e.g., Transcreener ADP² Assay)
-
EDTA (for quenching the reaction)
-
384-well plates
Protocol:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.
-
Add the WRN helicase enzyme to the wells of a 384-well plate.
-
Add the diluted inhibitor to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the WRN-H-DNA substrate (e.g., 40 nM) and ATP (e.g., 50 µM) to each well.[6]
-
Incubate the reaction at 30°C for 60 minutes.[6]
-
Stop the reaction by adding EDTA.
-
Add the ADP detection reagents according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.[6]
-
Measure the signal (e.g., fluorescence polarization) using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of WRN inhibitors on the proliferation of cancer cell lines. It is crucial to use a panel of cell lines with different microsatellite stability statuses to assess selectivity.
Materials:
-
MSI-H cancer cell lines (e.g., SW48, HCT116)
-
MSS cancer cell lines (e.g., SW620, HT-29)
-
WRN knockout (WRN-KO) cell lines (e.g., DLD1 WRN-KO) as a negative control.
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well or 384-well clear-bottom white plates
Protocol:
-
Seed the cells in 96-well or 384-well plates at a predetermined density to ensure they are in the exponential growth phase at the end of the assay. For SW48 cells, seeding densities are optimized prior to screening.[7][8]
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Treat the cells with the serially diluted inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period, typically 4 to 14 days, depending on the cell line and the desired endpoint.[4]
-
At the end of the incubation period, allow the plates to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the GI50 value by plotting the percentage of cell growth inhibition against the inhibitor concentration.
Mandatory Visualizations
Signaling Pathway of WRN Inhibition in MSI-H Cancers
Caption: Synthetic lethality of WRN inhibition in MSI-H cancer cells.
Experimental Workflow for Control Experiments
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Validating IN-3 Inhibitor Efficacy Through Genetic Knockdown of WRN: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular effects of the Werner syndrome RecQ helicase (WRN) inhibitor, IN-3, with the genetic knockdown of the WRN protein. The primary goal is to validate that the pharmacological effects of IN-3 are indeed mediated through the inhibition of WRN, a critical step in the preclinical development of this targeted therapy. This validation is achieved by demonstrating that the phenotypic consequences of IN-3 treatment phenocopy those observed upon the genetic suppression of WRN.
Data Presentation: Quantitative Comparison of IN-3 and WRN Knockdown
The following tables summarize the quantitative data from various studies, comparing the effects of IN-3 and WRN genetic knockdown on cancer cell lines, particularly those with microsatellite instability (MSI), where WRN is often a synthetic lethal target.
| Assay | Cell Line | Treatment/Method | Concentration/Condition | Result | Reference |
| Cell Viability (GI₅₀) | SW48 (MSI-H) | IN-3 | 0.06 µM | Potent antiproliferative activity | [1] |
| Cell Viability (GI₅₀) | DLD1 WRN-KO (MSI-H) | IN-3 | >10 µM | Markedly reduced antiproliferative activity | [1] |
| Cell Viability | MSI-H Cancer Cells | WRN shRNA | - | Significant reduction in cell viability | [2][3] |
| Cell Viability | MSS Cancer Cells | WRN shRNA | - | Minimal effect on cell viability | [2][3] |
Table 1: Comparison of Antiproliferative Effects. This table highlights the dependency of IN-3's antiproliferative effect on the presence of the WRN protein. The significant difference in GI₅₀ values between WRN-proficient (SW48) and WRN-knockout (DLD1 WRN-KO) cells strongly suggests that IN-3's primary mechanism of action is through WRN inhibition. This is further supported by studies showing that genetic knockdown of WRN via shRNA selectively impairs the viability of MSI-H cancer cells.[1][2][3]
| Assay | Cell Line | Treatment/Method | Observation | Reference |
| Apoptosis | MSI-H Cancer Cells | WRN shRNA | Increased percentage of apoptotic cells (Annexin-V positive) | [2] |
| Apoptosis | MSI-H Cancer Cells | WRN Inhibitor (HRO761) | Induction of apoptosis | [4] |
| DNA Damage (γH2AX foci) | MSI-H Cancer Cells | WRN siRNA | Significant increase in γH2AX foci formation | [4] |
| DNA Damage (γH2AX foci) | MSI-H Cancer Cells | WRN Inhibitor (GSK_WRN3) | Induction of DNA double-strand breaks | [5][6] |
| DNA Damage (γH2AX foci) | Primary Fibroblasts | WRN siRNA | Accumulation of γH2AX and 53BP1 foci | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
WRN Genetic Knockdown
-
Method: Lentiviral-mediated shRNA transduction or CRISPR-Cas9 genome editing.
-
Protocol (shRNA):
-
Design and clone shRNA sequences targeting WRN into a lentiviral vector (e.g., pLKO.1). A non-targeting shRNA should be used as a negative control.
-
Produce lentiviral particles by co-transfecting the shRNA vector with packaging plasmids into a suitable cell line (e.g., HEK293T).
-
Transduce the target cancer cell lines with the viral supernatant in the presence of polybrene.
-
Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).
-
Verify WRN knockdown efficiency by Western blot or qRT-PCR.
-
Cell Viability Assay
-
Method: MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Protocol (MTT):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the IN-3 inhibitor or the appropriate vehicle control. For knockdown experiments, cells are seeded after selection.
-
Incubate for the desired period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ value.
-
Apoptosis Assay
-
Method: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or Caspase-3/7 activity assay.
-
Protocol (Caspase-3/7 Activity):
-
Seed cells in a 96-well plate and treat with the IN-3 inhibitor or establish WRN knockdown.
-
At the desired time point, add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent) to each well.
-
Incubate at room temperature to allow for substrate cleavage and signal generation.
-
Measure luminescence using a microplate reader.
-
Normalize the signal to the number of cells or a vehicle control to determine the fold-change in caspase-3/7 activity.
-
DNA Damage Quantification
-
Method: Immunofluorescence staining for γH2AX foci.
-
Protocol:
-
Grow cells on coverslips in a multi-well plate and treat with the IN-3 inhibitor or perform WRN knockdown.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 1% BSA.
-
Incubate with a primary antibody against phosphorylated H2AX (Ser139).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).[8]
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: WRN Signaling in DNA Damage Response and points of intervention.
Caption: Experimental workflow for validating IN-3 inhibitor effects.
Conclusion
The validation of a targeted inhibitor's mechanism of action is a cornerstone of preclinical drug development. The data strongly supports that the antiproliferative effects of the IN-3 inhibitor are on-target and mediated through the inhibition of WRN helicase activity. This is evidenced by the dramatic loss of efficacy in WRN-knockout cells. While direct quantitative comparisons of IN-3 to WRN knockdown for apoptosis and DNA damage are not extensively published, the broader literature on potent WRN inhibitors consistently demonstrates that pharmacological inhibition phenocopies genetic suppression of WRN. This principle of validation, supported by the provided experimental protocols and workflows, provides a robust framework for researchers to confirm the on-target effects of IN-3 and similar WRN inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ShRNA-mediated gene silencing of β-catenin inhibits growth of human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Preclinical Efficacy of WRN Inhibitors in MSI-H Cancers
A new class of targeted therapies, WRN inhibitors, is showing significant promise in the preclinical setting for the treatment of microsatellite instability-high (MSI-H) tumors. This guide provides a head-to-head comparison of several leading WRN inhibitors, summarizing their performance in preclinical models and detailing the experimental methodologies used to generate these findings.
The Werner syndrome ATP-dependent helicase (WRN) has emerged as a critical synthetic lethal target in MSI-H cancers. These tumors, characterized by a deficient DNA mismatch repair (dMMR) system, become highly dependent on WRN for survival. Inhibiting WRN's helicase activity leads to catastrophic DNA damage and selective cell death in MSI-H cancer cells, while sparing healthy, microsatellite stable (MSS) cells. This vulnerability has spurred the rapid development of several potent and selective WRN inhibitors. Here, we compare the preclinical data of prominent candidates: HRO-761 (Novartis), KWR-095 and KWR-137 (Korea Research Institute of Bioscience and Biotechnology), GSK_WRN4 (GlaxoSmithKline), and NTX-452 (Nimbus Therapeutics).
At a Glance: In Vitro Performance of WRN Inhibitors
The potency and selectivity of these inhibitors have been rigorously tested in various MSI-H and MSS cancer cell lines. The following tables summarize their in vitro activity, primarily focusing on the half-maximal inhibitory concentration (IC50) for enzyme activity and the half-maximal growth inhibitory concentration (GI50) in cell-based assays.
| Inhibitor | Target | IC50 (µM) | Assay |
| HRO-761 | WRN ATPase | 0.088 | In vitro ATPase assay |
| KWR-095 | WRN ATPase | Comparable to HRO-761 | In vitro ATPase assay |
| KWR-137 | WRN ATPase | ~17-fold more potent than HRO-761 | In vitro ATPase assay |
| NTX-452 | WRN ATPase | 0.009 | Biochemical ATPase assay[1] |
| NTX-452 | WRN DNA unwinding | 0.007 | Biochemical DNA unwinding assay[1] |
Table 1: In Vitro Enzymatic Activity of WRN Inhibitors. This table compares the half-maximal inhibitory concentration (IC50) of various WRN inhibitors against the enzyme's ATPase or helicase activity.
| Inhibitor | Cell Line (MSI Status) | GI50 (µM) |
| HRO-761 | SW48 (MSI-H) | 0.227 |
| KWR-095 | SW48 (MSI-H) | 0.193 |
| KWR-137 | SW48 (MSI-H) | ~2x weaker than HRO-761 |
| HRO-761 | HCT 116 (MSI-H) | Comparable to KWR-095/137 |
| KWR-095 | HCT 116 (MSI-H) | Comparable to HRO-761 |
| KWR-137 | HCT 116 (MSI-H) | Comparable to HRO-761 |
| All tested | SW620 (MSS) | >67-fold higher than in SW48 |
| NTX-452 | SW48 (MSI-H) | 0.02 |
| NTX-452 | HCT116 (MSI-H) | 0.02 |
| NTX-452 | SW620 (MSS) | >10 |
| NTX-452 | SKCO-1 (MSS) | >10 |
Table 2: In Vitro Cell Growth Inhibition (GI50) of WRN Inhibitors in Colorectal Cancer Cell Lines. This table showcases the selective potency of WRN inhibitors against MSI-H cell lines (SW48, HCT 116) compared to the MSS cell line (SW620).
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of these WRN inhibitors has been evaluated in vivo using xenograft models, where human cancer cell lines are implanted into immunodeficient mice.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| KWR-095 | SW48 (MSI-H) Xenograft | 40 mg/kg, oral, once daily for 14 days | Significant reduction in tumor growth compared to vehicle |
| GSK_WRN4 | SW48 (MSI-H) Xenograft | Dose-dependent | Complete tumor growth inhibition at the highest dosage |
| GSK_WRN4 | SW620 (MSS) Xenograft | Not specified | No effect on tumor growth |
| NTX-452 | Multiple MSI-H CDX and PDX models | Low oral doses | Durable tumor regression and complete responses[2] |
| HRO-761 | SW48 (MSI-H) Xenograft | 20 mg/kg, oral, once daily | Tumor stasis |
| HRO-761 | SW48 (MSI-H) Xenograft | Higher doses | 75-90% tumor regression |
Table 3: In Vivo Anti-Tumor Efficacy of WRN Inhibitors in Xenograft Models. This table summarizes the in vivo performance of WRN inhibitors in mouse models of MSI-H and MSS cancers.
Notably, NTX-452 has been reported to outperform existing clinical-stage WRN inhibitors at lower doses across multiple MSI-H tumor models and has shown efficacy in models refractory to immunotherapy and chemotherapy.[3]
Mechanism of Action: The Synthetic Lethal Interaction
The therapeutic strategy behind WRN inhibition hinges on the concept of synthetic lethality. In MSI-H cancer cells, the defective DNA mismatch repair machinery leads to the accumulation of errors, particularly in repetitive DNA sequences known as microsatellites. This creates a dependency on the WRN helicase to resolve the resulting DNA secondary structures and repair DNA damage. When WRN is inhibited, these MSI-H cells are unable to cope with the high levels of DNA damage, leading to cell cycle arrest and apoptosis. Healthy cells, with a functional mismatch repair system, are not reliant on WRN to the same extent and are therefore largely unaffected by its inhibition.
Caption: Synthetic lethality of WRN inhibition in MSI-H cancer cells.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are crucial. Below are the methodologies for the key experiments cited in the comparison of these WRN inhibitors.
In Vitro Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
References
Evaluating the Specificity of Werner Syndrome RecQ Helicase-IN-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Werner syndrome RecQ helicase (WRN) has emerged as a promising therapeutic target, particularly for cancers exhibiting microsatellite instability (MSI). Its essential role in the survival of these cancer cells, a concept known as synthetic lethality, has spurred the development of specific inhibitors. This guide provides a comparative analysis of Werner syndrome RecQ helicase-IN-3 (WRN-IN-3), evaluating its specificity against other notable WRN inhibitors and outlining the key experimental methodologies used to assess their performance.
Introduction to WRN Helicase and its Inhibition
Werner syndrome ATP-dependent helicase (WRN) is a multifunctional enzyme critical for maintaining genomic stability through its roles in DNA repair, replication, and telomere maintenance.[1][2][3][4] It belongs to the RecQ helicase family, a group of enzymes that unwind DNA.[1][2] Mutations in the WRN gene lead to Werner syndrome, a rare autosomal recessive disorder characterized by premature aging and a heightened risk of cancer.[4]
Recent research has identified WRN as a synthetic lethal target in MSI-high (MSI-H) cancers.[5] These cancers have defects in their DNA mismatch repair (dMMR) system, leading to an accumulation of errors in repetitive DNA sequences called microsatellites. This genetic instability makes them highly dependent on WRN for survival. Consequently, inhibiting WRN offers a selective strategy to kill these cancer cells while sparing healthy, microsatellite-stable (MSS) cells. This has led to the development of several small molecule WRN inhibitors, including WRN-IN-3.
Comparative Analysis of WRN Inhibitors
A comprehensive evaluation of a targeted inhibitor requires rigorous assessment of its potency, selectivity, and mechanism of action. While publicly available data on WRN-IN-3 is currently limited, this guide presents the known information and compares it with more extensively characterized WRN inhibitors, such as HRO761 and VVD-133214 (also known as RO7589831).
Biochemical Potency and Selectivity
Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on the target enzyme and its selectivity against other related enzymes.
Table 1: Biochemical Activity of WRN Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Selectivity Profile |
|---|---|---|---|---|
| WRN-IN-3 | WRN | ATPase | 60 nM[6] | Data not publicly available. |
| HRO761 | WRN | ATPase | 110 nM | Selective against other RecQ helicases (BLM, RECQ1, RECQ5).[7] |
| VVD-133214 | WRN | ATPase | ~140 nM - 7.65 µM (construct dependent) | Selective over BLM helicase.[8] |
Note: IC50 values can vary depending on the specific assay conditions and the protein construct used. The data for VVD-133214 shows a range of IC50s across different WRN protein constructs.[8]
Cellular Activity
Cell-based assays provide crucial information on a compound's ability to engage its target within a cellular context and exert a biological effect.
Table 2: Cellular Activity of WRN Inhibitors
| Inhibitor | Cell Line | MSI Status | Assay Type | GI50 / Effect |
|---|---|---|---|---|
| WRN-IN-3 | SW48 | MSI-H | Proliferation | 60 nM[9] |
| DLD1 WRN-KO | - | Proliferation | >10 µM[9] | |
| HRO761 | MSI-H cell lines | MSI-H | Cell Viability | Pronounced anti-neoplastic effect.[10] |
| MSS cell lines | MSS | Cell Viability | Diminished impact.[10] | |
| VVD-133214 | MSI-H cell lines | MSI-H | Cell Viability | Pronounced anti-neoplastic effect.[10] |
| | MSS cell lines | MSS | Cell Viability | Diminished impact.[10] |
The data for WRN-IN-3 in a WRN-knockout (KO) cell line demonstrates its on-target activity, as the absence of the WRN protein renders the cells insensitive to the inhibitor.[9] Similarly, both HRO761 and VVD-133214 show selective growth inhibition of MSI-H cancer cell lines over MSS lines, consistent with the synthetic lethal relationship between WRN inhibition and MSI.[10]
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the specificity and efficacy of WRN inhibitors.
Biochemical Assays
These in vitro assays are essential for determining the direct interaction between an inhibitor and the WRN protein.
This assay measures the ATP hydrolysis activity of the WRN helicase, which is essential for its DNA unwinding function. Inhibition of ATPase activity is a primary mechanism for many helicase inhibitors.
Protocol:
-
Reaction Setup: The assay is typically performed in a 96-well or 384-well plate format. The reaction mixture contains purified recombinant WRN protein, a DNA substrate (e.g., a forked duplex), and ATP in a suitable reaction buffer (e.g., 25 mM Tris-HCl pH 8.0, 5 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
Inhibitor Addition: Test compounds, including WRN-IN-3 and other inhibitors, are added at varying concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period (e.g., 15-60 minutes).
-
Detection of ADP: The amount of ADP produced, which is proportional to the ATPase activity, is measured. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and separating the resulting ³²P-labeled inorganic phosphate by thin-layer chromatography.
-
Coupled Enzyme Assay: Using a pyruvate kinase/lactate dehydrogenase system to couple ADP production to NADH oxidation, which is monitored spectrophotometrically.
-
Luminescence-Based Assay: Using commercial kits like ADP-Glo™ that measure ADP production through a luciferase-based reaction.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
This assay directly measures the ability of the WRN helicase to separate double-stranded DNA.
Protocol:
-
Substrate Preparation: A DNA substrate with a fluorescent label and a quencher on opposite strands is used. When the DNA is double-stranded, the quencher suppresses the fluorescence.
-
Reaction Setup: The reaction mixture contains the labeled DNA substrate, purified WRN protein, and ATP in a reaction buffer.
-
Inhibitor Addition: Test inhibitors are added at various concentrations.
-
Initiation and Measurement: The reaction is initiated by the addition of ATP. As the helicase unwinds the DNA, the fluorophore and quencher are separated, resulting in an increase in fluorescence. This increase is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The rate of unwinding is determined, and the IC50 value for inhibition of unwinding activity is calculated.
Cell-Based Assays
These assays are critical for assessing the inhibitor's activity in a more physiologically relevant environment.
CETSA is a powerful technique to verify target engagement in intact cells. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Protocol:
-
Cell Treatment: Intact cells are treated with the test compound (e.g., WRN-IN-3) or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble WRN protein in each sample is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates that the compound has bound to and stabilized the target protein.
This proteomic approach can be used to identify the direct and indirect binding partners of an inhibitor in an unbiased manner, thus revealing potential off-target effects.
Protocol:
-
Inhibitor Immobilization (for affinity-based approaches): The inhibitor is chemically linked to a solid support (e.g., beads).
-
Cell Lysate Incubation: The immobilized inhibitor is incubated with a cell lysate to allow for binding to its target(s) and any off-targets.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the bound proteins are then eluted.
-
Mass Spectrometry Analysis: The eluted proteins are identified and quantified using mass spectrometry.
-
Data Analysis: Proteins that are significantly enriched in the inhibitor-treated sample compared to a control are identified as potential binding partners.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the evaluation of WRN inhibitors.
Figure 1. Synthetic lethality of WRN inhibition in MSI-H cancer cells.
Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
WRN-IN-3 is a potent inhibitor of the WRN helicase with demonstrated anti-proliferative activity in MSI-H cancer cells. However, a comprehensive understanding of its specificity profile, particularly in comparison to other clinical-stage WRN inhibitors like HRO761 and VVD-133214, is currently limited by the lack of publicly available data.
To fully evaluate the therapeutic potential of WRN-IN-3, further studies are crucial. These should include:
-
Head-to-head comparisons with other WRN inhibitors in a broad panel of biochemical and cell-based assays.
-
Extensive selectivity profiling against other human RecQ helicases and a wider panel of kinases and other ATP-dependent enzymes to identify potential off-target effects.
-
In-depth mechanistic studies to elucidate its precise mode of action, including whether it is an allosteric or competitive inhibitor.
-
In vivo studies to assess its efficacy, pharmacokinetics, and safety profile in preclinical models of MSI-H cancers.
The generation of such data will be instrumental for the research and drug development community to make informed decisions about the continued investigation of WRN-IN-3 as a potential cancer therapeutic.
References
- 1. Roles of the Werner syndrome RecQ helicase in DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Werner syndrome protein contains three structure-specific DNA binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Werner's Syndrome RecQ Helicase/Exonuclease at the Nexus of Cancer and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 6. This compound | | Probechem Biochemicals [probechem.com]
- 7. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Werner Syndrome RecQ Helicase-IN-3
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) with detailed quantitative data for WRN-IN-3 is not publicly available, the following table summarizes key biological and storage information. A Safety Data Sheet for a different WRN inhibitor, "WRN Inhibitor 8," states that it is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[3] However, in the absence of specific data for WRN-IN-3, it is prudent to handle it as a potentially hazardous chemical.
| Parameter | Value | Source |
| IC₅₀ (WRN) | 0.06 µM | [1][2] |
| GI₅₀ (SW48 cells) | 0.06 µM | [1] |
| GI₅₀ (DLD1 WRN-KO cells) | >10 µM | [1] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols are designed to ensure the safe and compliant disposal of WRN-IN-3 in various forms. These are general guidelines and should be adapted to comply with your institution's specific hazardous waste management policies.
Disposal of Unused or Expired Solid WRN-IN-3
-
Characterization as Chemical Waste : Any unused or expired solid WRN-IN-3 is considered chemical waste.[4]
-
Packaging :
-
Place the original vial or container with the solid WRN-IN-3 into a larger, sealable, and chemically compatible waste container.
-
If the original container is compromised, transfer the solid to a new, properly labeled vial before placing it in the waste container.
-
-
Labeling :
-
Clearly label the outer waste container with a "Hazardous Waste" tag.[5]
-
On the tag, list the full chemical name: "Werner syndrome RecQ helicase-IN-3".
-
Indicate the quantity of the compound.
-
Include the date you are adding it to the waste container.
-
-
Storage : Store the labeled waste container in a designated satellite accumulation area within your laboratory.[6] This area should be away from general lab traffic and incompatible chemicals.
-
Pickup Request : Once the waste container is full or ready for disposal, request a pickup from your institution's Environmental Health and Safety (EHS) office.[5]
Disposal of WRN-IN-3 Solutions (e.g., in DMSO)
-
No Sink Disposal : Never dispose of solutions containing WRN-IN-3 down the sink.[4][5] Organic solvents like DMSO and the compound itself can be harmful to the environment.
-
Collection :
-
Labeling :
-
Storage and Pickup : Store the container in the satellite accumulation area and request a pickup from EHS when it is nearly full (do not overfill).[5]
Disposal of Contaminated Labware
-
Solid Waste :
-
Sharps : Needles, scalpels, or other sharps contaminated with WRN-IN-3 should be placed in a designated sharps container for chemical waste.
-
Non-Sharps : Pipette tips, gloves, and other disposable labware contaminated with WRN-IN-3 should be collected in a clear plastic bag lining a designated pail for chemically contaminated solid waste.[4] Never use biohazard bags for chemical waste.[4][5]
-
-
Glassware :
-
Rinsing : Reusable glassware should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.[5][8] Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but check your institutional policy.
-
Disposal of Empty Containers : Empty original containers of WRN-IN-3 must be triple-rinsed with a suitable solvent, and the rinseate collected as hazardous waste.[8] After rinsing and air-drying, the labels on the container must be defaced or removed before disposing of the container in the appropriate glass recycling or waste stream.[5]
-
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Werner Syndrome RecQ Helicase-IN-3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Werner syndrome RecQ helicase-IN-3 (CAS No. 2869954-98-1). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
I. Personal Protective Equipment (PPE) and Handling
While this compound is not classified as a hazardous substance, standard laboratory precautions are mandatory to minimize exposure and ensure a safe working environment.[1]
A. Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended to avoid the formation of dust and aerosols.[1]
-
An accessible safety shower and eye wash station must be readily available in the laboratory.[1]
B. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A lab coat or other protective clothing must be worn.
C. General Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not inhale dust or aerosols.[1]
-
Wash hands thoroughly after handling the compound.
II. First Aid Measures
In the event of accidental exposure, follow these first aid procedures immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1] |
III. Spill and Disposal Procedures
A. Spill Response:
-
Evacuate: Clear the area of all personnel.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Absorb: For liquid spills, use a finely-powdered liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate: Scrub the affected surfaces and equipment with alcohol.[1]
-
Dispose: Collect all contaminated materials in a sealed container for proper disposal according to local regulations.[1]
B. Disposal:
-
Dispose of unused compounds and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
IV. Storage and Stability
Proper storage is crucial for maintaining the stability and efficacy of this compound.
| Storage Condition | Duration |
| Powder | |
| -20°C | 1 month |
| In Solvent | |
| -80°C | 6 months |
| -20°C | 1 month |
Note: For shipping, the compound is stable at room temperature for less than two weeks.[1]
V. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
